Levofloxacin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432709 | |
| Record name | Levofloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177325-13-2, 138199-71-0 | |
| Record name | Levofloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177325132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levofloxacin Hydrochloride and DNA Gyrase: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase and, in many species, topoisomerase IV.[1] Its mechanism centers on the inhibition of DNA replication and repair by stabilizing a covalent enzyme-DNA complex, which induces lethal double-strand breaks in the bacterial chromosome.[2][3] This technical guide provides an in-depth examination of the molecular interactions between levofloxacin hydrochloride and its primary target, DNA gyrase. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing enzyme activity, and visualizations of the core mechanism and associated workflows.
The Molecular Target: Bacterial DNA Gyrase
Bacterial DNA gyrase is a unique topoisomerase II enzyme responsible for introducing negative supercoils into DNA, a critical process for relieving torsional stress during DNA replication and transcription.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[4]
-
GyrA Subunit: Responsible for DNA binding and contains the active-site tyrosine residue that mediates the cleavage and re-ligation of the DNA strands.[4]
-
GyrB Subunit: Possesses the ATPase activity that powers the strand-passage reaction required for supercoiling.[4]
Core Mechanism of Levofloxacin Action
Levofloxacin's action is not a simple competitive inhibition but rather the poisoning of the enzyme. The process involves the formation of a stable ternary complex consisting of levofloxacin, DNA gyrase, and the bacterial DNA.[2]
-
Enzyme-DNA Binding: DNA gyrase binds to a segment of DNA and creates a transient double-strand break. The enzyme remains covalently attached to the 5' ends of the cleaved DNA.
-
Levofloxacin Intercalation: Levofloxacin intercalates into the cleaved DNA-enzyme complex. It binds to a pocket formed by both the enzyme and the DNA, acting as a molecular wedge. This interaction is stereospecific; levofloxacin is the (−)-(S)-enantiomer of the racemic drug ofloxacin (B1677185) and binds far more effectively than its (+)-(R)-counterpart.[5][6]
-
Stabilization of the Cleavage Complex: The presence of levofloxacin prevents the re-ligation of the broken DNA strands.[3] This traps the DNA gyrase in its cleavage-competent state, forming the stable ternary complex.
-
Induction of DNA Damage: The stalled replication fork collides with this stabilized complex, leading to the release of irreversible and lethal double-strand DNA breaks.[2][3] This catastrophic damage triggers cellular processes that culminate in rapid bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Levofloxacin - Wikipedia [en.wikipedia.org]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Levofloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin (B1675101), the S-(-)-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of Levofloxacin hydrochloride, its mechanism of action, quantitative efficacy data, and the standardized experimental protocols used for its evaluation. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] By forming a ternary complex with the enzyme and DNA, levofloxacin traps the enzyme in a state where it is covalently bound to the DNA, leading to an accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.[5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2][6]
Caption: Mechanism of action of Levofloxacin.
Antibacterial Spectrum and Efficacy
Levofloxacin demonstrates potent activity against a wide range of pathogens, including Gram-positive, Gram-negative, and atypical bacteria.[1][7] Its efficacy is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[4]
Gram-Positive Bacteria
Levofloxacin exhibits enhanced activity against Gram-positive cocci, particularly Streptococcus pneumoniae, including penicillin-resistant strains.[6][8] It is also effective against methicillin-susceptible Staphylococcus aureus and other streptococci.[9] However, resistance is common in methicillin-resistant Staphylococcus aureus (MRSA) and some enterococci.[4][9]
| Gram-Positive Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 - 0.25 | - |
| Staphylococcus aureus (Methicillin-Resistant) | >4 | >4 |
| Streptococcus pneumoniae | 0.5 | 2 |
| Streptococcus pyogenes | 0.5 | - |
| Enterococcus faecalis | - | >4 |
| Enterococcus faecium | - | - |
| Listeria monocytogenes | - | - |
| (Data compiled from multiple sources)[4][9][10] |
Gram-Negative Bacteria
Levofloxacin is highly active against many Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.[1][10] Its activity against Pseudomonas aeruginosa is notable, although it may be less potent than ciprofloxacin (B1669076) in some cases.[6][8]
| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | ≤0.03 - 0.12 | - |
| Klebsiella pneumoniae | ≤0.03 - 0.12 | - |
| Proteus mirabilis | ≤0.03 - 0.12 | - |
| Pseudomonas aeruginosa | 0.5 - 1 | - |
| Haemophilus influenzae | - | ≤0.06 |
| Moraxella catarrhalis | - | ≤0.06 |
| Acinetobacter spp. | ≤0.03 - 1 | - |
| Xanthomonas maltophilia | 0.5 | - |
| (Data compiled from multiple sources)[10][11] |
Atypical Bacteria
Levofloxacin is effective against atypical respiratory pathogens, which lack a cell wall and are therefore resistant to many other classes of antibiotics.[7][8] This makes it a valuable agent in the treatment of community-acquired pneumonia.[12]
| Atypical Bacteria | MIC₉₀ (mg/L) |
| Legionella pneumophila | 0.03 |
| Mycoplasma pneumoniae | - |
| Chlamydia pneumoniae | - |
| (Data compiled from multiple sources)[13] |
Clinical success rates for levofloxacin in treating atypical pneumonia are high, with reports of 96% for Mycoplasma pneumoniae and Chlamydophila pneumoniae, and 92% for Legionella infections.[12][14]
Experimental Protocols for Susceptibility Testing
The in-vitro susceptibility of bacterial strains to levofloxacin is determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4] The most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Levofloxacin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Levofloxacin Dilutions: A stock solution of levofloxacin is prepared. Serial two-fold dilutions are then made in CAMHB within the wells of a 96-well microtiter plate to achieve a range of final concentrations.[4][15]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[15] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Each well of the microtiter plate containing the levofloxacin dilutions is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4][15]
-
Interpretation of Results: The MIC is recorded as the lowest concentration of levofloxacin that completely inhibits visible bacterial growth.[4][15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. Levofloxacin - Wikipedia [en.wikipedia.org]
- 7. Levofloxacin: a review of its use in the treatment of bacterial infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Levofloxacin Hydrochloride in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of levofloxacin (B1675101) hydrochloride in various research buffers. Understanding the solubility of an active pharmaceutical ingredient (API) like levofloxacin is a cornerstone of drug development, influencing formulation design, bioavailability, and therapeutic efficacy. This document consolidates quantitative solubility data from peer-reviewed literature, presents detailed experimental protocols for solubility determination, and includes visual workflows to facilitate experimental design and execution.
Quantitative Solubility Data
The solubility of levofloxacin is significantly influenced by the pH of the medium. As a zwitterionic compound, its solubility profile exhibits a characteristic U-shape, with higher solubility in acidic and basic conditions and a minimum near its isoelectric point. The following tables summarize the available quantitative data for levofloxacin and its hemihydrate salt in commonly used research buffers.
Table 1: Solubility of Levofloxacin and its Hemihydrate Salt in Aqueous and Phosphate Buffer Solutions
| Form of Levofloxacin | Buffer/Solvent | pH | Temperature (°C) | Solubility (mg/mL) |
| Levofloxacin | Aqueous Solution | 0.6 - 5.8 | Not Specified | ~100[1] |
| Levofloxacin | Aqueous Solution | 6.7 | Not Specified | 272 (Maximum)[1] |
| Levofloxacin | Aqueous Solution | 6.9 | Not Specified | ~50 (Minimum)[1] |
| Levofloxacin Hydrate | Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~5[2] |
Table 2: Solubility of Levofloxacin Hemihydrate in Citrate (B86180) Buffer
| Buffer | pH | Temperature (°C) | Ionic Strength (µ) | Solubility (mg/mL) |
| Citrate (0.02 M) | 3.0 | 30 ± 0.5 | 0.2 | 70.66 ± 0.43[3] |
| Citrate (0.02 M) | 4.0 | 30 ± 0.5 | 0.2 | 65.40 ± 0.56[3] |
| Citrate (0.02 M) | 5.0 | 30 ± 0.5 | 0.2 | 57.55 ± 0.32[3] |
| Citrate (0.02 M) | 6.0 | 30 ± 0.5 | 0.2 | 51.07 ± 0.44[3] |
| Citrate (0.02 M) | 7.0 | 30 ± 0.5 | 0.2 | 49.66 ± 0.17[3] |
| Citrate (0.02 M) | 8.0 | 30 ± 0.5 | 0.2 | 44.39 ± 0.18[3] |
Note on Acetate (B1210297) and Tris Buffers: Despite a thorough literature search, specific quantitative solubility data for levofloxacin hydrochloride in acetate and Tris buffers could not be located. Researchers requiring this information are advised to determine it experimentally using the protocols outlined in the following section.
Experimental Protocols
The determination of drug solubility is a fundamental experiment in pre-formulation studies. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.
Equilibrium Solubility Determination via Shake-Flask Method
This protocol is adapted from established methodologies for determining the equilibrium solubility of a drug substance.[4]
Objective: To determine the equilibrium solubility of this compound in a specific buffer at a controlled temperature.
Materials:
-
This compound powder
-
Selected research buffer (e.g., Phosphate, Citrate, Acetate, Tris)
-
High-purity water
-
Calibrated pH meter
-
Analytical balance
-
Mechanical shaker or orbital incubator shaker
-
Constant temperature water bath or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration. Detailed buffer preparation protocols are provided in section 2.2.
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by sampling at different time points until the concentration of levofloxacin in the solution remains constant.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with the appropriate mobile phase or buffer to a concentration within the calibrated range of the analytical method. Analyze the concentration of levofloxacin in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the solubility of this compound in the buffer, expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Preparation of Research Buffers
Accurate preparation of buffer solutions is critical for obtaining reliable solubility data. The following are standard protocols for preparing common research buffers.
2.2.1. Phosphate-Buffered Saline (PBS), pH 7.4
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
2.2.2. Citrate Buffer (0.1 M), pH 3.0 - 6.2
-
Prepare stock solutions of 0.1 M citric acid monohydrate (21.01 g/L) and 0.1 M trisodium (B8492382) citrate dihydrate (29.41 g/L).
-
Mix the stock solutions in the appropriate ratios to achieve the desired pH. For example, for a pH of 4.6, mix 36.8 mL of 0.1 M citric acid with 13.2 mL of 0.1 M sodium citrate and dilute to 100 mL.
2.2.3. Acetate Buffer (0.1 M), pH 3.6 - 5.6
-
Prepare stock solutions of 0.1 M acetic acid (5.7 mL of glacial acetic acid per L) and 0.1 M sodium acetate (8.2 g of anhydrous sodium acetate per L).
-
Mix the stock solutions in the appropriate ratios to achieve the desired pH. For example, for a pH of 4.6, mix 51 mL of 0.1 M acetic acid with 49 mL of 0.1 M sodium acetate.
2.2.4. Tris-HCl Buffer (0.1 M), pH 7.2 - 9.0
-
Dissolve 12.11 g of Tris base in 800 mL of distilled water.
-
Adjust the pH to the desired value using concentrated HCl.
-
Add distilled water to a final volume of 1 L.
Levofloxacin's Mechanism of Action: Inhibition of Bacterial DNA Replication
Levofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin prevents bacterial cells from dividing and ultimately leads to cell death.
References
The Genesis and Synthesis of Levofloxacin Hydrochloride: A Technical Guide
Introduction: Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, stands as a cornerstone in the treatment of a wide array of bacterial infections. As the pure (-)-(S)-enantiomer of the racemic drug ofloxacin (B1677185), it exhibits enhanced antibacterial activity and a more favorable safety profile. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and core synthesis of Levofloxacin hydrochloride, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
Levofloxacin was synthesized and developed by scientists at Daiichi Seiyaku.[1] Recognizing that the antibacterial activity of the racemic ofloxacin resided primarily in one of its enantiomers, they endeavored to isolate and synthesize the pure levorotatory form. In 1985, they successfully achieved the separate synthesis of the pure levo form, demonstrating its reduced toxicity and increased potency compared to its dextrorotatory counterpart.[1] This pivotal achievement led to its first market approval in Japan in 1993 for oral administration under the brand name Cravit.[1]
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Levofloxacin exerts its bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3]
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during DNA unwinding for replication and transcription.[2]
-
Topoisomerase IV: This enzyme is the main target in Gram-positive bacteria and is responsible for separating interlinked daughter DNA strands after replication, enabling cell division.[2]
Levofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the enzymes.[3] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3] The S-enantiomer (levofloxacin) binds more effectively to these enzymes than the R-enantiomer.[2]
Below is a diagram illustrating the mechanism of action of Levofloxacin.
Caption: Mechanism of Levofloxacin action.
Synthesis of this compound
The most prevalent and efficient synthesis of levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid with N-methylpiperazine. The final product is often crystallized as the stable hemihydrate form.
Core Synthesis Experimental Protocol
This protocol outlines the synthesis of crude levofloxacin, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of Crude Levofloxacin
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend 5g (17.8 mmol) of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid in 2.5 mL of Dimethyl Sulfoxide (DMSO).[6]
-
Addition of Reagent: Add 4.2 mL (37.9 mmol) of N-methylpiperazine to the suspension.[6]
-
Reaction Conditions: Heat the reaction mixture to 120°C. The suspension will become a clear solution. Maintain this temperature for approximately 2.5 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 70°C and add 25 mL of isopropanol.[6] Allow the mixture to slurry for 1 hour at ambient temperature.[6]
-
Filtration and Drying: Filter the resulting precipitate and dry it overnight to yield crude levofloxacin.[6]
Step 2: Preparation of this compound
-
Dissolution: Dissolve the crude levofloxacin obtained in the previous step in a suitable solvent such as chloroform (B151607).[7]
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., 35 wt%) to adjust the pH of the solution to 4-6.[7]
-
Crystallization: Cool the solution to induce crystallization of this compound.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Levofloxacin Synthesis Workflow.
Quantitative Data
The yield of the levofloxacin synthesis is influenced by the choice of solvent and reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.
Table 1: Synthesis of Crude Levofloxacin - Reaction Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfoxide (DMSO) | 120 | 2.5 | 91.3 | [6][8] |
| Dimethylacetamide (DMA) | 110 | 1.5 | 89.3 | [8] |
| Propylene Glycol Methyl Ether | 120 | 12 | 85 | [1] |
| Isopropyl Alcohol | 80 | 12 | 75 | [1] |
| Neat (No Solvent) | Reflux | 0.67 | 76 | [5][8] |
Table 2: Purification of Levofloxacin Hemihydrate - Conditions and Yields
| Solvent System | Initial Levofloxacin | Yield (%) | Reference |
| n-Butanol:H₂O (9:1) | 1.5 g crude | 81 | [9] |
| Acetonitrile:H₂O (99:1) | 22.17 g wet crude | 84 | [9] |
| DMSO:H₂O (1:5) | 1 g crude | 84 | [10] |
Table 3: In Vitro Inhibitory Activity of Levofloxacin
| Enzyme Target | Organism | IC₅₀ (µg/mL) | Reference |
| DNA Gyrase | Enterococcus faecalis | 28.1 | [3] |
| DNA Gyrase | - | 2.50 ± 0.14 | [11] |
| Topoisomerase IV | Enterococcus faecalis | - |
Experimental Protocols for Activity Assessment
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is observed as a reduction in the amount of supercoiled DNA.
-
Reaction Mixture: Prepare a reaction mixture (30 µL total volume) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.[11]
-
Inhibitor Addition: Add varying concentrations of levofloxacin (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.[11]
-
Enzyme and Substrate Addition: Add 0.4 µg of DNA gyrase (A and B subunits) and 0.25–0.5 µg of relaxed pBR322 plasmid DNA.[11]
-
Incubation: Incubate the reaction at 25°C for 60 minutes.[11]
-
Reaction Termination and Analysis: Stop the reaction by adding an equal volume of chloroform and vortexing.[11] Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The amount of supercoiled plasmid DNA is quantified to determine the extent of inhibition.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles.
-
Reaction Setup: In a reaction tube, combine 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT), ATP, and catenated kDNA substrate.[3]
-
Inhibitor Addition: Add various concentrations of levofloxacin to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding purified bacterial topoisomerase IV enzyme.[3]
-
Incubation: Incubate at 37°C for 30 minutes.[3]
-
Reaction Termination and Analysis: Stop the reaction by adding a stop solution/loading dye containing SDS.[3] Separate the reaction products on a 1% agarose gel. Inhibition is observed as a decrease in the amount of decatenated minicircles that migrate into the gel.[3]
Enzyme Inhibition Assay Workflow
The following diagram depicts a generalized workflow for assessing enzyme inhibition by Levofloxacin.
Caption: Enzyme Inhibition Assay Workflow.
Conclusion
The discovery and development of levofloxacin represent a significant advancement in antibacterial therapy. Its targeted mechanism of action, coupled with well-established and optimizable synthetic routes, has solidified its role in clinical practice. This guide provides a comprehensive overview of the key technical aspects of levofloxacin's discovery and synthesis, offering valuable insights for professionals in the field of drug development and research. The provided experimental protocols and quantitative data serve as a foundation for further investigation and optimization of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP1772457A2 - Preparation of levofloxacin and forms thereof - Google Patents [patents.google.com]
- 7. CN106674250A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. US20030144511A1 - Methods for the purification of levofloxacin - Google Patents [patents.google.com]
- 10. EP1451194B2 - Preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 11. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Technical Guide to the Differential Activity of Levofloxacin Hydrochloride and Ofloxacin's Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ofloxacin (B1677185), a widely recognized fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the levorotatory S-(-)-isomer, levofloxacin (B1675101), and the dextrorotatory R-(+)-isomer, dextrofloxacin. This technical guide provides an in-depth analysis of the profound impact of stereochemistry on the antimicrobial efficacy of these compounds. It has been conclusively established that the antibacterial prowess of ofloxacin resides almost exclusively in its S-(-)-enantiomer, levofloxacin. This guide will dissect the quantitative differences in their in-vitro activity, delineate the experimental protocols used to ascertain these differences, and visually represent the underlying molecular mechanisms and structural relationships.
Introduction: The Significance of Chirality in Fluoroquinolones
Ofloxacin is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class.[1] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Ofloxacin exists as a racemic mixture, containing equal amounts of levofloxacin and dextrofloxacin.[2] Levofloxacin, the S-(-)-isomer of ofloxacin, is the biologically active component, demonstrating significantly greater antibacterial activity than its R-(+)-enantiomer.[2][3] In fact, levofloxacin is generally considered to be at least twice as active as racemic ofloxacin, while dextrofloxacin exhibits minimal to no significant antibacterial effect.[2][4] This disparity in activity underscores the critical role of stereochemistry in the interaction between the drug and its bacterial targets.
Comparative In-Vitro Antimicrobial Activity
The enhanced potency of levofloxacin over ofloxacin and the virtual inactivity of dextrofloxacin are quantitatively demonstrated through Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater antibacterial potency.
Activity Against Gram-Positive Bacteria
Levofloxacin consistently demonstrates superior activity against a range of Gram-positive pathogens compared to ofloxacin and its dextrorotatory isomer.
| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.5 | - | 16 |
| Staphylococcus aureus | ATCC 29213 | 0.25 | - | 16 |
| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | - | >64 |
| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | - | >64 |
| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | - | 64 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 0.5 | 1.0 | - |
| Enterococcus faecalis | MIC50 | 0.5 | 1.0 | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for D-Ofloxacin against S. pneumoniae indicates it is largely inactive.[2]
Activity Against Gram-Negative Bacteria
The trend of superior activity for levofloxacin continues against Gram-negative bacteria, where it is generally twice as potent as ofloxacin.
| Bacterial Species | Levofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) |
| Escherichia coli | ≤1 | ≤2 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
| Acinetobacter spp. | 1.0 | 2.0 |
| Xanthomonas maltophilia | 0.5 | 1.0 |
Note: Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its recognized lack of significant activity. The data for ofloxacin, being a 1:1 mixture, infers the minimal contribution of the D-enantiomer.[1][2][5]
Mechanism of Stereoisomeric Activity: Inhibition of DNA Gyrase and Topoisomerase IV
The bactericidal action of levofloxacin and ofloxacin stems from their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. The differential potency of the ofloxacin enantiomers is a direct result of their stereospecific interactions with the enzyme-DNA complex.[3]
Differential Inhibition of Target Enzymes
The S-(-)-configuration of levofloxacin allows for a more favorable and potent interaction with the active sites of DNA gyrase and topoisomerase IV. This is reflected in the 50% inhibitory concentration (IC50) values, which quantify the concentration of a drug required to inhibit 50% of the enzyme's activity.
| Enzyme | Organism | Levofloxacin IC50 (µg/mL) | Ofloxacin IC50 (µg/mL) |
| DNA Gyrase | Escherichia coli | 2.50 ± 0.14 | 6.20 ± 0.17 |
| DNA Gyrase | Enterococcus faecalis | 28.1 | - |
| Topoisomerase IV | Enterococcus faecalis | 8.49 | - |
The IC50 value for ofloxacin against E. coli DNA gyrase is approximately twice that of levofloxacin, which is consistent with ofloxacin being a racemic mixture where only the S-isomer is highly active.[6][7]
The following diagram illustrates the relationship between ofloxacin and its stereoisomers, highlighting the superior activity of levofloxacin.
Caption: Stereoisomeric composition and activity of ofloxacin.
Stereospecific Binding to the Enzyme-DNA Complex
Studies have shown that the differential antibacterial activity is not due to differences in drug transport but rather to the inhibitory activity against the target enzymes.[3] Competition assays have demonstrated that (S)-ofloxacin binds approximately 12-fold more effectively to the DNA-DNA gyrase complex than (R)-ofloxacin.[3] This enhanced binding affinity of levofloxacin is believed to be due to a more optimal interaction with the binding pocket, which involves multiple receptor groups from both the DNA and the gyrase subunit.[3]
The following diagram illustrates the mechanism of action, highlighting the stereospecific interaction.
Caption: Mechanism of action highlighting stereospecific enzyme inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the antimicrobial activity and enzyme inhibition of fluoroquinolones. These are based on established methodologies and guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Levofloxacin hydrochloride, ofloxacin, and dextrofloxacin powders
-
Appropriate solvent (e.g., sterile deionized water or 0.1 N NaOH)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Incubator (35 ± 2°C)
-
Microplate reader or mirror for visual inspection
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of each antimicrobial agent at a high concentration (e.g., 1000 µg/mL). Filter-sterilize the solutions.
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the stock solutions in CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). This can be determined visually or with a microplate reader.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and bovine serum albumin)
-
ATP solution
-
Levofloxacin and ofloxacin solutions at various concentrations
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound (levofloxacin or ofloxacin) at the desired concentration.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction. Include a positive control (enzyme, no drug) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K) and incubating further to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing drug concentration. The IC50 value is determined by quantifying the band intensities and plotting the percentage of inhibition against the drug concentration.[6]
Conclusion
The stereochemical configuration of ofloxacin is a critical determinant of its antibacterial activity. The S-(-)-enantiomer, levofloxacin, is responsible for virtually all of the therapeutic efficacy of the racemic mixture, demonstrating significantly greater potency against a broad spectrum of Gram-positive and Gram-negative bacteria. This enhanced activity is a direct consequence of its stereospecific and high-affinity binding to the bacterial target enzymes, DNA gyrase and topoisomerase IV. The R-(+)-enantiomer, dextrofloxacin, is largely inactive. This understanding has led to the development and clinical use of levofloxacin as a single-enantiomer drug, offering improved efficacy and a potentially better therapeutic index compared to its racemic parent, ofloxacin. For researchers and professionals in drug development, the case of levofloxacin versus ofloxacin serves as a powerful example of the importance of chirality in drug design and optimization.
References
- 1. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Levofloxacin Hydrochloride: A Technical Guide to Its Molecular Targets in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum bactericidal activity by targeting essential enzymes involved in bacterial DNA replication and maintenance. This technical guide provides an in-depth exploration of the molecular targets of levofloxacin hydrochloride in bacteria. It details the mechanism of action, presents quantitative data on enzyme inhibition, outlines experimental protocols for target validation, and visualizes the key cellular pathways affected by the drug's activity.
Introduction
This compound is a synthetic chemotherapeutic agent that belongs to the fluoroquinolone class of antibiotics. Its potent bactericidal effect stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are essential for managing DNA topology during replication, transcription, repair, and recombination, making them prime targets for antimicrobial intervention.[1][2] By disrupting these fundamental cellular processes, levofloxacin induces lethal double-strand DNA breaks, leading to bacterial cell death.[2]
Primary Molecular Targets
The primary molecular targets of levofloxacin are DNA gyrase and topoisomerase IV, with varying affinity depending on the bacterial species.
DNA Gyrase
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of levofloxacin in many Gram-negative bacteria.[3] This enzyme introduces negative supercoils into DNA, a crucial step for relieving the torsional stress that arises during DNA unwinding at the replication fork.[2] Inhibition of DNA gyrase by levofloxacin prevents this supercoiling activity, leading to the stalling of replication forks and the accumulation of DNA damage.[2]
Topoisomerase IV
Topoisomerase IV, a paralog of DNA gyrase composed of two ParC and two ParE subunits, is the primary target of levofloxacin in many Gram-positive bacteria.[4][5] Its main function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper chromosome segregation during cell division.[2] Levofloxacin's inhibition of topoisomerase IV prevents this separation, resulting in an inability of the bacterial cell to divide.
Quantitative Data on Target Inhibition
The inhibitory activity of levofloxacin against its molecular targets is quantified by metrics such as the half-maximal inhibitory concentration (IC50). These values vary across different bacterial species.
| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Escherichia coli | DNA Gyrase | 2.50 ± 0.14 | [6] |
| Enterococcus faecalis | DNA Gyrase | 28.1 | [7] |
| Topoisomerase IV | 8.49 | [7] | |
| Staphylococcus aureus | DNA Gyrase | >126 | [4] |
| Topoisomerase IV | 31.6 | [4] | |
| Streptococcus pneumoniae | DNA Gyrase | >100 | Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin (B351) action in Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 42(11), 2810–2816. |
| Topoisomerase IV | 20-40 | Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 42(11), 2810–2816. | |
| Pseudomonas aeruginosa | DNA Gyrase | 0.5 - 2 | [8][9] |
| Klebsiella pneumoniae | DNA Gyrase | Not widely reported | |
| Topoisomerase IV | Not widely reported |
Downstream Cellular Effects & Signaling Pathways
The inhibition of DNA gyrase and topoisomerase IV by levofloxacin triggers a cascade of cellular events, primarily the induction of the SOS response and the generation of oxidative stress.
SOS Response
The accumulation of double-strand DNA breaks due to the action of levofloxacin activates the bacterial SOS response, a global network of genes involved in DNA repair and damage tolerance. This response is regulated by the LexA repressor and the RecA protein.
Oxidative Stress
Levofloxacin has also been shown to induce oxidative stress in bacteria, contributing to its bactericidal activity. This involves the generation of reactive oxygen species (ROS) that can damage cellular components.
Experimental Protocols
The following are standardized protocols for assessing the inhibitory activity of levofloxacin against its primary molecular targets.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of varying concentrations of an inhibitor.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 5 mM DTT, 1.4 mM ATP, 0.1 mg/mL bovine serum albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of levofloxacin (or other test compounds) to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of DNA gyrase (A₂B₂ complex).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The relative amounts of supercoiled and relaxed DNA are quantified to determine the IC50 value of the inhibitor.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in the presence of an inhibitor.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 200 ng of kDNA.
-
Inhibitor Addition: Add varying concentrations of levofloxacin to the reaction tubes, including a no-inhibitor control.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV (ParC₂E₂ complex).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Electrophoresis: Separate the catenated and decatenated DNA products on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The amount of released minicircles is quantified to determine the IC50 of the inhibitor.
Conclusion
This compound exerts its potent bactericidal effects through the specific inhibition of bacterial DNA gyrase and topoisomerase IV. The dual-targeting mechanism contributes to its broad spectrum of activity and clinical efficacy. Understanding the molecular interactions, quantitative inhibitory parameters, and downstream cellular consequences of levofloxacin action is crucial for optimizing its therapeutic use and for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of fluoroquinolone-target interactions and the discovery of new antibacterial compounds.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 3. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]
- 9. Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potency: An In-depth Technical Guide to the Enantiomeric Specificity of Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, stands as a prime example of stereochemistry's critical role in pharmacology. As the pure S-(-)-enantiomer of the racemic ofloxacin, levofloxacin exhibits significantly greater antibacterial potency than its R-(+)-enantiomer, dextrofloxacin. This technical guide delves into the molecular underpinnings of this enantiomeric specificity, providing a comprehensive overview of its mechanism of action, comparative efficacy, and the experimental methodologies used in its characterization.
Mechanism of Action: Targeting Bacterial DNA Replication
Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology, a process vital for DNA replication, transcription, repair, and recombination.[4][5]
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, relieving the torsional stress that arises during the unwinding of the DNA helix.[2]
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, ensuring their proper segregation during cell division.[2]
Levofloxacin traps these enzymes in a covalent complex with DNA, leading to double-strand breaks in the bacterial chromosome.[2] This irreversible damage disrupts essential cellular processes and ultimately results in bacterial cell death.[2] The S-(-)-configuration of levofloxacin allows for a more favorable and potent interaction with the enzyme-DNA complex compared to its R-(+)-enantiomer.[4]
Quantitative Comparison of Enantiomeric Activity
The antibacterial superiority of levofloxacin over dextrofloxacin is evident in both minimum inhibitory concentration (MIC) and enzyme inhibition (IC50) data.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4] As the data below indicates, levofloxacin consistently demonstrates significantly lower MIC values than dextrofloxacin against a wide range of bacteria, signifying its greater potency.
| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |
| Methicillin-Susceptible S. aureus (MSSA) | Clinical Isolates (MIC90) | 0.5 | >64 |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates (MIC90) | 16 | >64 |
| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 1 | 32 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC90 | 1 | 64 |
| Streptococcus pneumoniae (Penicillin-Resistant) | MIC90 | 2 | 64 |
| Enterococcus faecalis | MIC90 | 2 | 64 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 0.06 | 2 |
| Klebsiella pneumoniae | ATCC 13883 | 0.125 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | 16 |
| Haemophilus influenzae | ATCC 49247 | 0.015 | 0.5 |
| Moraxella catarrhalis | ATCC 25238 | 0.03 | 1 |
Data compiled from various in-vitro studies.[4]
Enzyme Inhibition (IC50)
The 50% inhibitory concentration (IC50) measures the concentration of a drug required to inhibit the activity of a specific enzyme by half. The stereospecificity of levofloxacin is also evident at the enzymatic level.
| Enzyme | Organism | Levofloxacin IC50 (µg/mL) | Ofloxacin IC50 (µg/mL) |
| DNA Gyrase | E. coli | 2.50 ± 0.14 | 6.20 ± 0.17 |
| DNA Gyrase | E. faecalis | 28.1 | - |
| Topoisomerase IV | E. faecalis | 8.49 | - |
Data from studies on E. coli and E. faecalis enzymes.[6][7] Note: Ofloxacin is a racemic mixture of levofloxacin and dextrofloxacin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Levofloxacin and Dextrofloxacin analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare stock solutions of levofloxacin and dextrofloxacin. Perform serial two-fold dilutions in CAMHB within the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Levofloxacin and Dextrofloxacin solutions at various concentrations
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound (levofloxacin or dextrofloxacin).
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers (relaxed and supercoiled) by electrophoresis on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing drug concentration. The IC50 value is determined by quantifying the band intensities.
Structural Basis for Enantiomeric Specificity
The differential activity between levofloxacin and dextrofloxacin is attributed to the stereospecific binding to the target enzymes.[4] The S-(-)-configuration of levofloxacin allows for a more precise and stable interaction within the binding pocket of the DNA gyrase-DNA and topoisomerase IV-DNA complexes. This enhanced binding affinity leads to a more potent inhibitory effect. Advanced analytical techniques, such as solid-state NMR, have revealed differences in the local electronic configuration and nuclear spin dynamics between the two enantiomers, providing further insight into the structural basis of their differing biological activities.
Conclusion
The enantiomeric specificity of levofloxacin is a clear demonstration of the importance of chirality in drug design and development. The S-(-)-enantiomer is responsible for virtually all the antibacterial activity of the racemic ofloxacin, highlighting the inefficiency and potential for unnecessary side effects of administering the less active R-(+)-enantiomer. The in-depth understanding of the stereospecific interactions at the molecular level, supported by robust quantitative data and detailed experimental protocols, is crucial for the rational design of new and more effective antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Levofloxacin Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is the S-(-)-enantiomer of ofloxacin.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair.[6] By inhibiting these enzymes, levofloxacin promotes the breakage of DNA strands, leading to bacterial cell death.[3] In addition to its antibacterial properties, levofloxacin has been studied for its effects on mammalian cells, including potential anticancer activities and cytotoxicity at higher concentrations.[7][8]
Accurate and reproducible results in cell culture experiments depend on the correct preparation and application of stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of levofloxacin hydrochloride stock solutions for various in-vitro assays.
Data Presentation
Solubility of Levofloxacin
The solubility of levofloxacin can vary based on the solvent and whether it is in its hydrate (B1144303) or hydrochloride salt form. This compound is freely soluble in water.[1]
| Solvent | Solubility (approx.) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [9][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| Ethanol | ~1 mg/mL | [10] |
| Water | Sparingly soluble (hydrate form) | [9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL (hydrate form) | [10] |
Recommended Stock and Working Concentrations
The optimal concentrations depend on the specific cell type and experimental goals.
| Assay Type | Recommended Stock Concentration & Solvent | Typical Working Concentration | Reference |
| Minimum Inhibitory Concentration (MIC) | 1000 µg/mL in sterile distilled water or PBS | 0.0075 - 8 µg/mL | [9] |
| Cytotoxicity (e.g., MTT Assay) | 10-50 mM in DMSO | 14 - 224 µM | [9][11] |
| Antiviral (Rhinovirus) Studies | 1 mg/mL in sterile water | 0.5 - 10 µg/mL | [12] |
| Genitourinary Cancer Cell Lines | 5 mg/mL (commercial solution) | 25 - 800 µg/mL | [7] |
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the potency of levofloxacin solutions.
| Solvent | Storage Temperature | Stability | Notes | Reference |
| Aqueous (Water, PBS) | 2-8°C | ≤ 1 day | Recommended to be prepared fresh before use.[10] Levofloxacin can be unstable in water, especially under light.[13] | [9][10] |
| DMSO | -20°C | ≥ 4 years (powder); 1 month (in solvent) | Aliquot to avoid repeated freeze-thaw cycles. | [10][14] |
| DMSO | -80°C | 1 year (in solvent) | Ideal for long-term storage. | [14] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 1 mg/mL)
This protocol is suitable for experiments where organic solvents may cause interference, such as in many antibacterial assays.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 1 mg/mL (1000 µg/mL) stock solution, weigh 10 mg of the powder.
-
Dissolution: Transfer the powder to a 10 mL sterile volumetric flask. Add approximately 7-8 mL of sterile water.
-
Mixing: Gently swirl or sonicate the solution to ensure the powder is completely dissolved.[9]
-
Volume Adjustment: Once fully dissolved, bring the volume up to the 10 mL mark with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.[9]
-
Storage: Store at 2-8°C. It is highly recommended to prepare this solution fresh on the day of use.[9][10]
Protocol 2: Preparation of DMSO Levofloxacin Stock Solution (e.g., 10 mM)
This protocol is ideal for preparing high-concentration stock solutions for long-term storage, commonly used in cytotoxicity and other cell-based assays.
Materials:
-
Levofloxacin powder (Molecular Weight: ~370.4 g/mol for hemihydrate)[10]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of levofloxacin powder. For a 10 mM stock solution, weigh 3.7 mg of levofloxacin hemihydrate.[9]
-
Dissolution: Transfer the powder to a sterile tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex thoroughly until the levofloxacin is completely dissolved. Gentle warming may be applied if necessary.[9]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.[14]
Protocol 3: Example Application - Cytotoxicity MTT Assay
This protocol outlines how to use a levofloxacin stock solution to determine its cytotoxic effects on a mammalian cell line.
Materials:
-
Prepared Levofloxacin stock solution (from Protocol 2)
-
Mammalian cell line of interest (e.g., HEK293, T24)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the levofloxacin stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 14 µM to 224 µM).[11] Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of levofloxacin. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Workflow for preparing and applying levofloxacin stock solutions.
Caption: Levofloxacin's mechanism in bacterial and mammalian cells.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Levofloxacin Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[1] Accurate quantification of levofloxacin in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and extensively utilized technique for this purpose, offering high sensitivity, specificity, and reliability.[1]
This document provides detailed protocols for two validated HPLC methods for the determination of levofloxacin in plasma: Protein Precipitation with Fluorescence or UV Detection and Liquid-Liquid Extraction with UV Detection.
Principle of the Methods
Both methodologies involve the initial extraction of levofloxacin from the plasma matrix, followed by chromatographic separation and quantification.
-
Protein Precipitation (PPT): This technique offers a rapid and straightforward approach to sample preparation. A precipitating agent, such as perchloric acid or acetonitrile, is introduced to the plasma sample to denature and precipitate plasma proteins.[1] Following centrifugation, the clear supernatant containing levofloxacin is directly injected into the HPLC system. This method is often favored for its simplicity and high throughput.[1][2]
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of levofloxacin from the aqueous plasma sample into an immiscible organic solvent.[1][2] LLE typically yields a cleaner extract by removing a greater amount of interfering substances from the plasma matrix, which can potentially minimize matrix effects and enhance assay sensitivity.[1][2]
Subsequent to sample preparation, the extract is introduced into a reversed-phase HPLC system. Levofloxacin is separated from other endogenous components on a C18 column and quantified using either a UV or a fluorescence detector.[1]
Experimental Protocols
Materials and Reagents
-
Levofloxacin Hydrochloride reference standard
-
Internal Standard (e.g., Ciprofloxacin or Norfloxacin)[2][3]
-
HPLC grade acetonitrile, methanol, dichloromethane (B109758), and ethyl acetate
-
Orthophosphoric acid[5]
-
Formic acid[4]
-
Tetrabutylammonium (B224687) hydroxide[2]
-
Drug-free human plasma
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.
Method 1: Protein Precipitation
Sample Preparation:
-
Pipette 0.5 mL of plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 25.0 µg/mL ciprofloxacin).[3]
-
Add 100 µL of 0.6 M perchloric acid to precipitate the plasma proteins.[1][3]
-
Centrifuge the sample at 10,000 × g for 5 minutes to pellet the precipitated proteins.[1][3]
-
Carefully transfer the clear supernatant to an HPLC vial.
Chromatographic Conditions (Example 1 - UV Detection):
| Parameter | Condition |
| Column | Kromasil C18 |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid:Triethylamine (14:86:0.6:0.3, v/v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 294 nm[3] |
| Injection Volume | 20 µL[3] |
Chromatographic Conditions (Example 2 - Fluorescence Detection):
| Parameter | Condition |
| Column | Zorbax SB-CN, reversed-phase C18[2] |
| Mobile Phase | Acetonitrile and an aqueous phase (4:96 v/v). The aqueous phase contains 1.5% v/v tetrabutylammonium hydroxide (B78521) and 0.3% v/v of triethylamine.[2] |
| Flow Rate | 0.8 mL/min (isocratic elution)[2] |
| Column Temperature | 40 °C[2] |
| Detector | Fluorescence detector[2] |
| Excitation Wavelength | 290 nm[2] |
| Emission Wavelength | 456 nm[2] |
Method 2: Liquid-Liquid Extraction
Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add the internal standard.
-
Add 3 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to facilitate phase separation.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 × 4.6 mm), 5 µm particle size[5][6] |
| Mobile Phase | Acetonitrile:Water (80:20 v/v), pH adjusted to 3.5 with orthophosphoric acid[5][6] |
| Flow Rate | 1.4 mL/min[5][6] |
| Detection | UV at 296 nm[5][6] |
| Injection Volume | 20 µL[5] |
Data Presentation
The performance characteristics of various validated HPLC methods for levofloxacin quantification in plasma are summarized in the tables below.
Table 1: Linearity and Sensitivity of HPLC Methods
| Method Type | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Protein Precipitation (Fluorescence) | 0.3 - 20.39[2] | > 0.998[2] | 0.3[2] | Not Reported |
| Protein Precipitation (UV) | 0.05 - 5.0[3] | > 0.99[3] | 0.05[3] | Not Reported |
| Protein Precipitation (UV) | 0.207 - 26.47[4] | 0.9998[4] | Not Reported | Not Reported |
| Methanol Precipitation (UV) | 1 - 16[5][6] | Linear[5][6] | 1[5] | 1[5] |
| Liquid-Liquid Extraction (UV) | 0.08 - 5.18[2] | > 0.99[2] | 0.08[2] | Not Reported |
| Not Specified (UV) | 50.0 - 10,000.0 ng/mL[7] | > 0.9994[7] | Not Reported | Not Reported |
Table 2: Accuracy and Precision of HPLC Methods
| Method Type | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Protein Precipitation (Fluorescence) | 1 - 7%[2] | 1 - 7%[2] | 98 - 103%[2] | 98 - 103%[2] |
| Protein Precipitation (UV) | < 12.4%[3] | < 12.4%[3] | Relative Error < 6.9%[3] | Relative Error < 6.9%[3] |
| Protein Precipitation (UV) | < 10%[4] | < 10%[4] | Not Reported | Not Reported |
| Methanol Precipitation (UV) | < 5%[5][6] | < 5%[5][6] | Not Reported | Not Reported |
| Liquid-Liquid Extraction (UV) | < 5%[2] | < 5%[2] | 97.24 - 101.70%[2] | 97.24 - 101.70%[2] |
Table 3: Recovery of Levofloxacin from Plasma
| Method Type | Mean Recovery (%) |
| Protein Precipitation (Fluorescence) | ~ 98 - 103%[2] |
| Protein Precipitation (UV) | 86.9 - 95.0%[3] |
| Protein Precipitation (UV) | 90.0 - 98.3%[4] |
| Methanol Precipitation (UV) | 94.79%[5][6] |
| Liquid-Liquid Extraction (UV) | 85%[2] |
Visualizations
Caption: Experimental workflow for HPLC quantification of levofloxacin in plasma.
Caption: Logical relationship of key HPLC method validation parameters.
References
Application Notes and Protocols for Testing Levofloxacin Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining bacterial resistance to Levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate susceptibility testing is critical for effective clinical treatment and monitoring the emergence of antibiotic resistance.
Core Concepts in Levofloxacin Resistance
Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Resistance to Levofloxacin primarily arises from:
-
Target Gene Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) reduce the binding affinity of the drug to its targets.[1][2][3]
-
Efflux Pump Overexpression: Bacteria may actively transport Levofloxacin out of the cell through efflux pumps, preventing the drug from reaching its intracellular targets.[1][3]
-
Plasmid-Mediated Resistance: Acquisition of resistance-conferring genes on plasmids can also contribute to reduced susceptibility.[4]
Experimental Protocols
Three primary methods are employed for routine antimicrobial susceptibility testing (AST) of Levofloxacin:
-
Disk Diffusion (Kirby-Bauer) Method: A qualitative method to determine the susceptibility of a bacterial isolate to Levofloxacin.
-
Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of Levofloxacin.
-
Gradient Diffusion (Etest®) Method: A quantitative method that provides a direct MIC value.
Disk Diffusion (Kirby-Bauer) Protocol
This method involves placing a paper disk impregnated with a specific concentration of Levofloxacin onto an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[5]
Materials:
-
Levofloxacin antimicrobial susceptibility test disks (5 µg)[5][6]
-
Mueller-Hinton Agar (MHA) plates[5]
-
Sterile 0.85% saline or sterile broth[5]
-
0.5 McFarland turbidity standard[5]
-
Sterile cotton swabs[5]
-
Bacterial culture (18-24 hours old)[5]
-
Incubator (35°C ± 2°C)[5]
-
Calipers or a ruler[5]
Procedure:
-
Inoculum Preparation:
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[5]
-
Remove excess fluid by rotating the swab against the side of the tube.[5]
-
Streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[5]
-
-
Application of Levofloxacin Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.[5]
-
Interpret the results based on the zone diameter interpretive criteria provided in Table 1.
-
Broth Microdilution Protocol for MIC Determination
This quantitative method determines the lowest concentration of Levofloxacin that inhibits visible bacterial growth.
Materials:
-
Levofloxacin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Levofloxacin Dilutions:
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
Gradient Diffusion (Etest®) Protocol
This method uses a plastic strip with a predefined gradient of Levofloxacin to determine the MIC.
Materials:
-
Levofloxacin gradient diffusion strips (e.g., Etest®)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculation:
-
Inoculate an MHA plate with the standardized bacterial suspension as described for the disk diffusion method.[5]
-
-
Application of Gradient Strip:
-
Aseptically apply the Levofloxacin gradient strip to the agar surface.[5]
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]
-
-
Interpretation of Results:
-
An elliptical zone of inhibition will be visible after incubation.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[5]
-
Interpret the MIC value according to the breakpoints in Table 2.
-
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear interpretation. The following tables provide the interpretive criteria for Levofloxacin based on CLSI and EUCAST guidelines. Note that breakpoints can be updated, so it is crucial to refer to the latest versions of these documents.[8][9][10][11]
Table 1: Zone Diameter Interpretive Criteria for Levofloxacin (5 µg disk)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥16 mm | 13-15 mm | ≤12 mm |
| Pseudomonas aeruginosa | ≥16 mm | 13-15 mm | ≤12 mm |
| Staphylococcus aureus | ≥16 mm | 13-15 mm | ≤12 mm |
Based on historical CLSI data for illustrative purposes. Always consult the most recent CLSI M100 document for current breakpoints.[12]
Table 2: MIC Interpretive Criteria for Levofloxacin (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales (CLSI 2019) | ≤0.5 | 1 | ≥2 |
| Pseudomonas aeruginosa (CLSI 2019) | ≤1 | 2 | ≥4 |
| Enterococcus faecalis | ≤2 | 4 | ≥8 |
| Staphylococcus aureus | ≤1 | 2 | ≥4 |
Based on 2019 CLSI revised breakpoints for Enterobacterales and Pseudomonas aeruginosa. Always consult the most recent CLSI and EUCAST documents for current and comprehensive breakpoints.[8][10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Mechanism of Levofloxacin Action and Resistance
This diagram outlines the molecular mechanism of Levofloxacin and the primary pathways of bacterial resistance.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxoid™ Levofloxacin Antimicrobial Susceptibility discs 5 μg | Request for Quote [thermofisher.com]
- 7. microxpress.in [microxpress.in]
- 8. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. megumed.de [megumed.de]
- 10. Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levofloxacin Hydrochloride in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing levofloxacin (B1675101) hydrochloride in various mouse models of bacterial infection. The following sections detail the efficacy of levofloxacin, standardized experimental protocols, and the underlying mechanism of action.
Data Presentation: Efficacy of Levofloxacin in Murine Infection Models
The efficacy of levofloxacin hydrochloride has been evaluated in numerous murine models of bacterial infection. The data below summarizes key findings, including dosages, routes of administration, and outcomes.
| Bacterial Species | Mouse Strain | Infection Model | This compound Dosage | Route of Administration | Treatment Duration | Key Outcomes | References |
| Mycobacterium tuberculosis (H37Rv WT) | BALB/c | Intravenous Infection | 250 mg/kg q12h | Oral Gavage | 4 weeks | Significant reduction in lung bacillary load.[1][2][3][4] | [1][2][3][4][5] |
| Mycobacterium tuberculosis (A90V, D94G mutants) | BALB/c | Intravenous Infection | 250 mg/kg q12h | Oral Gavage | 4 weeks | Prevented bacillary growth but did not reduce bacillary load.[1][4] | [1][2][3][4][5] |
| Pseudomonas aeruginosa | Swiss-Webster | Pneumonia | 50, 100, 150, 200, 300, and 400 mg/kg | Intraperitoneal | Single dose | Dose-dependent reduction in bacterial load in lungs.[6] | [6] |
| Pseudomonas aeruginosa | Not Specified | Systemic Infection | 1 to 40 mg/kg | Oral | Single or divided dose | Effective in treating lethal systemic infections.[7] | [7] |
| Escherichia coli O157 | Germ-free IQI | Oral Inoculation | 20 mg/kg once daily | Not Specified | Not Specified | Significant decrease in mortality and rapid disappearance of EHEC from feces.[2] | [2][8] |
| Streptococcus pneumoniae | Not Specified | Septicemia | 10.6 mg/kg every 8 h | Subcutaneous | 6 or 15 doses | Higher survival rates compared to ciprofloxacin (B1669076).[3] | [3] |
| Staphylococcus aureus (MSSA & MRSA) | Not Specified | Hematogenous Pyelonephritis | 20 to 160 mg/kg (once or twice daily) | Oral | 4 days | Superior to ciprofloxacin in eradicating S. aureus and preventing pyelonephritis.[9] | [9] |
| Francisella tularensis (SCHU S4) | Not Specified | Intra-nasal Challenge | 6.25, 12.5, 25, and 50 mg/kg/day | Intraperitoneal | 13 days | 100% protection from lethal challenge at all doses.[10] | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Preparation of this compound for In Vivo Administration
a. Oral Gavage Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 1% methylcellulose (B11928114) solution in sterile water.
-
Suspend the levofloxacin powder in the 1% methylcellulose solution to the desired concentration (e.g., 50 mg/mL for a 250 mg/kg dose in a 25g mouse at 5 mL/kg).[1][4]
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
b. Intraperitoneal/Subcutaneous Injection Solution:
-
Dissolve this compound in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Murine Model of Infection: General Workflow
Caption: General workflow for establishing a murine model of bacterial infection and assessing the efficacy of levofloxacin treatment.
Determination of Bacterial Load in Tissues
-
Aseptically harvest tissues of interest (e.g., lungs, spleen, kidneys) from euthanized mice.
-
Weigh the tissues.
-
Homogenize the tissues in a known volume of sterile PBS or saline using a tissue homogenizer.
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar, Blood Agar).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on plates with 30-300 colonies.
-
Calculate the bacterial load as CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Levofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[9][11][12][13] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is crucial for the unwinding of the DNA helix during replication and transcription.[9][11][12]
-
Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for separating the interlinked daughter DNA strands after replication, allowing for cell division.[11][12][13]
By inhibiting these enzymes, levofloxacin leads to the accumulation of double-stranded DNA breaks, which is lethal to the bacterial cell.[11]
Caption: Signaling pathway illustrating the mechanism of action of levofloxacin in inhibiting bacterial DNA synthesis.
References
- 1. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antibiotics, levofloxacin and fosfomycin, on a mouse model with Escherichia coli O157 infection [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacies of levofloxacin and ciprofloxacin against Streptococcus pneumoniae in a mouse model of experimental septicaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Levofloxacin-ceftriaxone combination attenuates lung inflammation in a mouse model of bacteremic pneumonia caused by multidrug-resistant Streptococcus pneumoniae via inhibition of cytolytic activities of pneumolysin and autolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 13. Levofloxacin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of Levofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the standardized methods for determining the in vitro susceptibility of bacterial isolates to Levofloxacin (B1675101) hydrochloride. The protocols outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] Accurate in vitro susceptibility testing is crucial for guiding therapeutic choices, monitoring the emergence of resistance, and in the drug development process.
Data Presentation: Quantitative Susceptibility Data
The in vitro activity of Levofloxacin is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.[1]
Table 1: Levofloxacin MIC Breakpoints for Enterobacterales (CLSI)
| Year | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Pre-2019 | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| 2019 | ≤0.5 µg/mL | 1 µg/mL | ≥2 µg/mL |
Source: Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Table 2: Levofloxacin Zone Diameter Breakpoints for Enterobacterales (CLSI, 5 µg disk)
| Year | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Pre-2019 | ≥17 mm | 14-16 mm | ≤13 mm |
| 2019 | ≥21 mm | 17-20 mm | ≤16 mm |
Source: Clinical and Laboratory Standards Institute (CLSI).[7][8]
Table 3: Levofloxacin MIC Breakpoints (EUCAST)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤0.5 µg/mL | >1 µg/mL |
| Pseudomonas aeruginosa | ≤1 µg/mL | >2 µg/mL |
| Staphylococcus aureus | ≤1 µg/mL | >1 µg/mL |
| Streptococcus pneumoniae | ≤1 µg/mL | >2 µg/mL |
Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Table 4: Quality Control Ranges for Levofloxacin Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion (5 µg) | 29–37 mm |
| Broth Microdilution | 0.008–0.03 µg/mL | |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion (5 µg) | 19–26 mm |
| Broth Microdilution | 0.5–2.0 µg/mL | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.06–0.25 µg/mL |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.25–2.0 µg/mL |
| Streptococcus pneumoniae ATCC® 49619 | Disk Diffusion (5 µg) | 20-25 mm |
| Broth Microdilution | 0.5-2.0 µg/mL |
Source: Clinical and Laboratory Standards Institute (CLSI).[11][12]
Experimental Protocols
Broth Microdilution Method (for MIC Determination)
This method determines the MIC of Levofloxacin in a liquid medium.[13]
Materials:
-
Levofloxacin hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Levofloxacin Dilutions: Prepare a stock solution of Levofloxacin. Perform serial two-fold dilutions in CAMHB within the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).[1][13]
-
Inoculum Preparation: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[1][13]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1][13]
-
Interpretation of Results: The MIC is the lowest concentration of Levofloxacin that completely inhibits visible bacterial growth.[1]
Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility based on the inhibition of bacterial growth on an agar surface.[13]
Materials:
-
Levofloxacin antimicrobial susceptibility test disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 0.85% saline or sterile broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial culture (18-24 hours old)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.[13]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.[13]
-
Application of Levofloxacin Disks: Aseptically apply a 5 µg Levofloxacin disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.[13][14]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
Interpretation of Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints (see Table 2).[13]
Gradient Diffusion Method (Etest)
This method utilizes a predefined antibiotic concentration gradient on a plastic strip to determine the MIC.[13]
Materials:
-
Levofloxacin gradient strips (e.g., Etest®)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculation of Agar Plate: Inoculate an MHA plate with the standardized bacterial suspension as described for the disk diffusion method.[13]
-
Application of Gradient Strip: Aseptically apply the Levofloxacin gradient strip to the agar surface.[13]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
Interpretation of Results: An elliptical zone of inhibition will be visible. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. Interpret the MIC value according to the established breakpoints (see Tables 1 and 3).[13]
Visualizations
Caption: Mechanism of action of Levofloxacin.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. megumed.de [megumed.de]
- 10. nicd.ac.za [nicd.ac.za]
- 11. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. microxpress.in [microxpress.in]
Application of Levofloxacin Hydrochloride in Mycobacterial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101), a second-generation fluoroquinolone antibiotic, is a critical agent in the study of mycobacteria and the treatment of mycobacterial infections, including multidrug-resistant tuberculosis (MDR-TB).[1][2] Its bactericidal activity is attributed to the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[3][4] This document provides detailed application notes and experimental protocols for the use of Levofloxacin hydrochloride in a research setting, targeting various mycobacterial species.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. In mycobacteria, the primary target is DNA gyrase (a tetramer of two GyrA and two GyrB subunits). Levofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks. This inhibition of DNA supercoiling and decatenation ultimately blocks DNA replication and transcription, resulting in bacterial cell death.[3]
Caption: Mechanism of action of Levofloxacin in mycobacteria.
Data Presentation: In Vitro Efficacy of Levofloxacin
The in vitro activity of Levofloxacin against various mycobacterial species is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.
Table 1: Levofloxacin MICs for Mycobacterium tuberculosis
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Drug-Susceptible | 0.25 - 0.5 | 0.5 - 1.0 | 0.25 - 2.0[1] |
| Isoniazid Mono-resistant | 0.5 | 1.0 | 0.25 - 2.0[1] |
| Multidrug-Resistant (MDR) | 0.5 - 1.0 | 1.0 - 2.0 | 0.25 - >8.0[1] |
| Fluoroquinolone-Resistant | 4.0 - 6.0 | >8.0 | 4.0 - >8.0[1] |
MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Levofloxacin MICs for Nontuberculous Mycobacteria (NTM)
| Species | MIC Range (µg/mL) |
| M. avium complex | 1.0 - 8.0[5][6] |
| M. kansasii | 0.25 - 1.0[7] |
| M. abscessus | 4.0 - 64.0[8][9] |
| M. fortuitum | 0.5 - 4.0[7] |
Table 3: Bactericidal Activity of Levofloxacin against Atypical Mycobacteria [10]
| Species | Ofloxacin (B1677185) MBC/MIC Ratio | Levofloxacin MBC/MIC Ratio |
| M. kansasii | 2 | 1-2 |
| M. marinum | 2 | 1-2 |
| M. scrofulaceum | 2 | 2 |
| M. xenopi | 2 | 2 |
| M. fortuitum | 2-4 | 2-4 |
| M. chelonae | 2-4 | 2-4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate AlamarBlue Assay (MABA)
This protocol is adapted for determining the MIC of Levofloxacin against Mycobacterium tuberculosis and other mycobacteria.[11][12]
Materials:
-
Sterile 96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC enrichment
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Mycobacterial culture in mid-log phase
-
AlamarBlue reagent
-
Sterile deionized water
-
Plate sealer
Procedure:
-
Plate Preparation:
-
Add 200 µL of sterile deionized water to all outer wells to prevent evaporation.
-
Add 100 µL of supplemented 7H9 broth to all test wells.
-
-
Drug Dilution:
-
Add 100 µL of the Levofloxacin stock solution at twice the desired highest concentration to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells, mixing thoroughly at each step. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Adjust the mycobacterial culture to a McFarland standard of 0.5-1.0.
-
Dilute the adjusted culture 1:20 in supplemented 7H9 broth to obtain the final inoculum.
-
-
Inoculation:
-
Add 100 µL of the final inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free control (inoculum only) and a media-only control (no inoculum).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis (or as appropriate for the species being tested).
-
-
Addition of AlamarBlue:
-
Add 20 µL of AlamarBlue reagent to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of Levofloxacin that prevents this color change.
-
Caption: Workflow for MIC determination using MABA.
Protocol 2: Time-Kill Kinetic Assay
This protocol determines the bactericidal or bacteriostatic activity of Levofloxacin over time.[4][13]
Materials:
-
Mycobacterial culture in early to mid-log phase
-
Supplemented Middlebrook 7H9 broth
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile saline or PBS for dilutions
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Grow a mycobacterial culture to an OD600 of 0.3-0.5.
-
Dilute the culture in fresh, pre-warmed 7H9 broth to a starting concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the diluted inoculum.
-
Add Levofloxacin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube/flask.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks (or until colonies are visible).
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot log10 CFU/mL versus time for each concentration.
-
A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of Levofloxacin in a mouse model of tuberculosis.[7][14][15][16]
Materials:
-
BALB/c or other susceptible mouse strain (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv (or other virulent strain)
-
Aerosol infection chamber or intravenous injection supplies
-
This compound for oral gavage or intraperitoneal injection
-
Appropriate vehicle for drug administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Biosafety Level 3 (BSL-3) facility and procedures
-
Homogenizer
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile saline or PBS
Procedure:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis to deliver approximately 100-200 bacilli to the lungs, or via intravenous injection with a defined inoculum (e.g., 10^6 CFU).
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 14-21 days, when the infection is established).
-
Administer Levofloxacin daily or as per the desired dosing schedule via oral gavage or another appropriate route.
-
Include a vehicle-treated control group and potentially a positive control group (e.g., treated with isoniazid/rifampin).
-
-
Monitoring:
-
Monitor the mice for clinical signs of illness and body weight changes throughout the experiment.
-
-
Efficacy Assessment:
-
At selected time points during and after treatment, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Plate serial dilutions of the homogenates onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the colonies and calculate the bacterial load (log10 CFU) per organ.
-
Compare the bacterial loads in the Levofloxacin-treated groups to the vehicle control group to determine the reduction in bacterial burden.
-
Resistance Mechanisms
Resistance to Levofloxacin in mycobacteria primarily arises from mutations in the quinolone resistance-determining region (QRDR) of the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[8][17][18] These mutations alter the drug-binding site, reducing the affinity of Levofloxacin for the enzyme. Additionally, overexpression of efflux pumps can contribute to resistance by actively transporting the drug out of the bacterial cell.[8][9]
Caption: Key mechanisms of Levofloxacin resistance in mycobacteria.
References
- 1. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospective Comparison of Levofloxacin and Moxifloxacin on Multidrug-Resistant Tuberculosis Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid radiometric method of testing susceptibility of mycobacteria and slow-growing fungi to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiometric method for testing susceptibility of mycobacteria to pyrazinamide in 7H12 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of a New Method for Rapid Drug Susceptibility Testing of Mycobacterium avium Complex Isolates by Using the Mycobacteria Growth Indicator Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Activity of levofloxacin in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of levofloxacin in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo activities of levofloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of MICs of Levofloxacin for Mycobacterium tuberculosis with gyrA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of MICs of levofloxacin for Mycobacterium tuberculosis with gyrA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Impact of Levofloxacin on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for studying the effects of Levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic, on the formation and eradication of bacterial biofilms. The methodologies outlined are applicable to common biofilm-forming pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection against antimicrobial agents, often rendering standard antibiotic therapies ineffective.[1][2] Levofloxacin exerts its antimicrobial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3][4][5] Understanding the efficacy of Levofloxacin against bacterial biofilms is critical for developing effective treatment strategies for persistent infections.
This protocol details the experimental procedures to:
-
Determine the minimum inhibitory concentration (MIC) of Levofloxacin against planktonic bacteria.
-
Quantify the effect of Levofloxacin on the inhibition of biofilm formation.
-
Assess the efficacy of Levofloxacin in eradicating pre-formed biofilms.
-
Visualize the structural changes in biofilms and cell viability following Levofloxacin treatment.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a crucial first step to determine the appropriate concentration range for subsequent biofilm assays.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Levofloxacin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile broth.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial twofold dilutions of Levofloxacin in the broth in a 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the Levofloxacin dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Levofloxacin with no visible turbidity.
Biofilm Inhibition Assay
This assay evaluates the ability of Levofloxacin to prevent the initial stages of biofilm formation.
Materials:
-
Bacterial strain of interest
-
TSB supplemented with 1% glucose (for some strains like S. aureus to enhance biofilm formation)
-
Levofloxacin stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
Protocol:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of various concentrations of Levofloxacin (typically ranging from sub-MIC to supra-MIC values) to the wells.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without agitation.
-
After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Pre-formed Biofilm Eradication Assay
This assay assesses the effectiveness of Levofloxacin in disrupting and killing bacteria within an established biofilm.
Materials:
-
Same as the Biofilm Inhibition Assay.
Protocol:
-
Form biofilms by adding 200 µL of the prepared bacterial suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.
-
After incubation, remove the planktonic cells and wash the wells with sterile PBS.
-
Add 200 µL of fresh broth containing various concentrations of Levofloxacin to the wells with pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in the Biofilm Inhibition Assay (steps 6-12).
Visualization of Biofilms by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation of live and dead cells.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
Levofloxacin
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Protocol:
-
Grow biofilms on glass-bottom dishes or chamber slides for 24 hours.
-
For inhibition studies, add Levofloxacin at the time of inoculation. For eradication studies, treat pre-formed biofilms with Levofloxacin for a specified period.
-
After treatment, gently wash the biofilms with PBS.
-
Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.
-
Incubate in the dark for 15-30 minutes.
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
Data Presentation
Quantitative data from the biofilm inhibition and eradication assays should be summarized in tables for clear comparison.
Table 1: Effect of Levofloxacin on Biofilm Formation of P. aeruginosa
| Levofloxacin Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 0.5 (1/4 x MIC) | 1.05 ± 0.12 | 16% |
| 1 (1/2 x MIC) | 0.78 ± 0.09 | 37.6% |
| 2 (MIC) | 0.45 ± 0.05 | 64% |
| 4 (2 x MIC) | 0.21 ± 0.03 | 83.2% |
| 8 (4 x MIC) | 0.10 ± 0.02 | 92% |
Table 2: Effect of Levofloxacin on Pre-formed Biofilms of S. aureus
| Levofloxacin Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Eradication |
| 0 (Control) | 1.88 ± 0.21 | 0% |
| 2 (MIC) | 1.75 ± 0.19 | 6.9% |
| 8 (4 x MIC) | 1.42 ± 0.16 | 24.5% |
| 32 (16 x MIC) | 1.15 ± 0.13 | 38.8% |
| 128 (64 x MIC) | 0.98 ± 0.11 | 47.9% |
Note: The data presented in these tables are illustrative and will vary depending on the bacterial strain and experimental conditions.
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Levofloxacin's mechanism and the experimental workflow.
Signaling Pathway in Biofilm Formation
Caption: Key stages of biofilm formation and Levofloxacin's impact.
Summary of Findings
-
Levofloxacin can effectively inhibit the formation of biofilms by P. aeruginosa and S. aureus in a dose-dependent manner.[1]
-
Significantly higher concentrations of Levofloxacin are required to eradicate pre-formed, mature biofilms, and complete eradication is often not achieved.[1][2] This highlights the increased resistance of bacteria within the biofilm structure.
-
In some cases, sub-MIC concentrations of fluoroquinolones have been observed to enhance biofilm formation in certain bacterial isolates.[6]
-
CLSM imaging reveals that Levofloxacin treatment can disrupt the structural integrity of biofilms and reduce the number of viable cells.[1][7]
-
The efficacy of Levofloxacin against biofilms can be influenced by factors such as the bacterial species, the age of the biofilm, and the experimental conditions.[8]
References
- 1. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 4. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Combination effects of baicalin with levofloxacin against biofilm-related infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of Levofloxacin against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Levofloxacin Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is widely utilized for its broad-spectrum antibacterial activity, which it achieves by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] However, emerging evidence indicates that Levofloxacin can exert cytotoxic effects on various mammalian cell types, including those in connective tissues, as well as cancer cell lines.[3][4][5] These off-target effects are a critical consideration in drug development and for understanding the full pharmacological profile of Levofloxacin. Proposed mechanisms for its cytotoxicity include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Levofloxacin using common cell-based assays. The included methodologies for MTT, LDH, and apoptosis assays are foundational for researchers investigating the cellular impact of this antibiotic.
Mechanisms of Levofloxacin Cytotoxicity
Levofloxacin's cytotoxic effects are multifaceted and can be cell-type dependent. Key mechanisms identified in the literature include:
-
Induction of Oxidative Stress: Levofloxacin has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[6][7] This is supported by findings of increased lipid peroxidation and depletion of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) in cells exposed to the drug.[7][8][9]
-
Mitochondrial Dysfunction: The antibiotic can target mitochondria, inhibiting the electron transport chain, which leads to reduced ATP production and further generation of ROS.[6]
-
Apoptosis Induction: A significant body of evidence points to Levofloxacin's ability to induce programmed cell death, or apoptosis. This is often characterized by the activation of caspases, particularly caspase-3, and alterations in the expression of Bcl-2 family proteins.[3][4][10]
-
Cell Cycle Arrest: In some cell lines, Levofloxacin has been observed to cause cell cycle arrest, preventing cell proliferation.[6]
-
Extracellular Matrix Degradation: In connective tissue cells, Levofloxacin can lead to an imbalance in the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), resulting in the degradation of the extracellular matrix.[11][12]
Data Presentation: Summary of Quantitative Cytotoxicity Data
The following tables summarize quantitative data from various studies on the cytotoxic effects of Levofloxacin.
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |
| Rat Annulus Fibrosus (RAF) Cells | Apoptosis Assay | 30, 60, 90 µg/ml | 24 h | Apoptotic rates of 6.38%, 9.20%, and 13.06%, respectively. | [4] |
| Rat Annulus Fibrosus (RAF) Cells | Caspase-3 Activity Assay | 10 to 80 µg/ml | 48 h | Dose-dependent increase in caspase-3 activity. | [4] |
| Rabbit Meniscus Cells | Cell Viability Assay | 28 to 224 µM | 48 h | Concentration-dependent decrease in cell viability. | [11] |
| Rabbit Anterior Cruciate Ligament (ACL) Cells | Apoptosis Assay | 28 to 224 µM | Not Specified | Dose-dependent induction of apoptosis. | [12] |
| Rat Bone Marrow Mesenchymal Stem Cells (BMSCs) | MTT Assay | 14, 28, 56, 112, 224 µM | 48 h | Cell viability decreased to 95.17%, 92.90%, 88.69%, 84.67%, and 80.83%, respectively. | [13] |
| Rat Bone Marrow Mesenchymal Stem Cells (BMSCs) | Apoptosis Assay (Annexin V-FITC/PI) | 14, 28, 56, 112, 224 µM | 48 h | Apoptotic rates increased to 3.4%, 4.5%, 5.3%, 8.4%, and 9.7%, respectively. | [13] |
| Human Ovarian Cancer Cells (SKOV3) | Apoptosis Assay (Annexin V-FITC) | 20, 80, 200 µg/ml | 72 h | Apoptotic rates of 11%, 42%, and 52%, respectively. | [14] |
| Human Ovarian Cancer Cells (SKOV3) | MTT Assay | 800 µg/ml | 24, 48, 72 h | Cell viability of 10.12%, 7.63%, and 2.17%, respectively. | [14] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[16]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Levofloxacin stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or a specialized reagent)[17]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of Levofloxacin in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Levofloxacin. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.[15]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[18][19]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Levofloxacin stock solution
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Drug Treatment and Controls: Treat cells with various concentrations of Levofloxacin. It is crucial to include the following controls:[20]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure period.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[20]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the drug-induced LDH release to the maximum and spontaneous release.
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Levofloxacin stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Levofloxacin in 6-well plates or culture flasks for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the kit's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be separated into four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Levofloxacin stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with Levofloxacin. After the incubation period, lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.
-
Caspase Reaction: Add the caspase-3 substrate to the cell lysates in a 96-well plate and incubate according to the kit's protocol.
-
Signal Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.
Visualizations
Caption: Workflow for assessing Levofloxacin cytotoxicity.
Caption: Levofloxacin-induced cytotoxic signaling pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxic Effects of Levofloxacin on Rat Annulus Fibrosus Cells: An In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stress induced by fluoroquinolones on treatment for complicated urinary tract infections in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levofloxacin induces erythrocyte contraction leading to red cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Cytotoxic effects of the quinolone levofloxacin on rabbit meniscus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of levofloxacin on rabbit anterior cruciate ligament cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ircmj.com [ircmj.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Levofloxacin hydrochloride degradation pathways and stability issues
Welcome to the technical support center for levofloxacin (B1675101) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability issues of levofloxacin hydrochloride. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
This compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Forced degradation studies have shown that the molecule is particularly sensitive to acidic and oxidative conditions.[1][2] Under basic conditions, it is relatively stable.[3][2] Photodegradation also occurs, leading to the formation of various byproducts.[4]
The primary degradation pathways involve modifications to the piperazine (B1678402) ring and the quinolone core.[5][6] Common degradation mechanisms include:
-
Oxidation: Formation of levofloxacin N-oxide is a common oxidative degradation product.[7][8]
-
Demethylation: Removal of the methyl group from the piperazine ring.[5][8]
-
Defluorination: Replacement of the fluorine atom.[5]
-
Hydroxylation: Addition of a hydroxyl group.[5]
Q2: What are the known stability issues for this compound?
This compound exhibits several stability issues that researchers should be aware of:
-
Sensitivity to Light: Exposure to daylight and UV radiation can cause significant degradation.[9][7][10] It is recommended to protect solutions from light to maintain stability.[11][12]
-
pH-Dependent Stability: The rate of degradation is influenced by pH. It is more stable around a neutral pH (approximately 7), which is important for formulation purposes.[4][10] It is highly degradable in acidic conditions and more stable in basic hydrolysis.[3][2]
-
Oxidative Stress: Levofloxacin is susceptible to degradation in the presence of oxidizing agents, such as hydrogen peroxide.[3][1][2]
-
Hydrate Formation: Levofloxacin can exist in different hydrated forms, and transformations between these can occur under varying humidity conditions, potentially affecting the drug's physical properties and dosage.[7][13]
-
Thermal Stress: While generally more stable under thermal stress compared to oxidative and acidic conditions, elevated temperatures can still lead to degradation.[1][14][15]
Q3: What are the major degradation products identified for levofloxacin?
Several degradation products of levofloxacin have been identified through techniques like HPLC-MS. The most commonly reported ones include:
-
Levofloxacin N-oxide: Frequently observed as a primary product of both photolytic and oxidative degradation.[6][7][8]
-
Desmethyl levofloxacin: Formed through the removal of the methyl group from the piperazine moiety.[5][8]
-
Descarboxyl levofloxacin: Results from the loss of the carboxylic acid group.[5][8]
Other identified degradation products involve alterations such as defluorination and hydroxylation of the quinolone structure.[5]
Troubleshooting Guides
Problem: Inconsistent results in levofloxacin stability studies.
Possible Cause 1: Inadequate control of experimental conditions.
-
Solution: Ensure precise control over pH, temperature, and light exposure. Use calibrated equipment and protect samples from light by using amber glassware or covering with aluminum foil.[11]
Possible Cause 2: Variability in the purity of this compound starting material.
-
Solution: Characterize the purity and identity of the starting material using appropriate analytical techniques (e.g., HPLC, NMR, MS) before initiating stability studies.
Possible Cause 3: Inappropriate analytical method.
-
Solution: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method, that can separate levofloxacin from its degradation products and any process-related impurities.[1][14][16]
Problem: Difficulty in identifying unknown peaks in the chromatogram of a stressed levofloxacin sample.
Possible Cause 1: Insufficient resolution of the chromatographic method.
-
Solution: Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, flow rate, and column temperature to achieve better separation of peaks.[1][14]
Possible Cause 2: Lack of appropriate detection techniques.
-
Solution: Use a mass spectrometer (LC-MS) coupled with the HPLC to obtain mass information for the unknown peaks. This data is crucial for proposing chemical structures for the degradation products.[5][8][17] Tandem mass spectrometry (MS/MS) can further aid in structural elucidation.[5]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Levofloxacin
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl, heat | Significant degradation | Unspecified degradation products | ,[1],[2] |
| Basic Hydrolysis | 0.1N NaOH, heat | Stable to minor degradation | Unspecified degradation products | [3],[1],[2] |
| Oxidative Degradation | 3-30% H₂O₂, room temp/heat | Significant degradation | Levofloxacin N-oxide | [3],[1],[2], |
| Thermal Degradation | 60-80°C | Minor to moderate degradation | Unspecified degradation products | [1],[15] |
| Photolytic Degradation | UV light (254 nm or 352 nm), sunlight | Significant degradation | Levofloxacin N-oxide, Desmethyl levofloxacin, Descarboxyl levofloxacin | [10],,[4],[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound as per ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.[3][18]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period. Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.[3][18]
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%). Keep at room temperature or heat for a specified duration. Dilute to the final concentration.[3][19]
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.[20][21]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.[9][10]
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
A typical HPLC system might consist of a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of a buffer and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution.[3][16]
-
UV detection is commonly performed at around 294 nm.[1]
Protocol 2: Stability-Indicating HPLC Method for Levofloxacin
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][2]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M citric acid monohydrate and 10 ml of 1.0 M ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) in a ratio of 85:15 (v/v).[15][16] The pH of the aqueous phase may need to be adjusted (e.g., to pH 3.5 with formic acid).[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][1][14]
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. deswater.com [deswater.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. abap.co.in [abap.co.in]
- 16. abap.co.in [abap.co.in]
- 17. mdpi.com [mdpi.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]
Technical Support Center: Prevention of Levofloxacin Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Levofloxacin (B1675101) in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Levofloxacin precipitation in aqueous solutions?
A1: Levofloxacin precipitation is primarily influenced by several physicochemical factors. The most critical factors include the pH of the solution, the presence of multivalent cations, and the type of intravenous diluent used. Levofloxacin's solubility is highly pH-dependent.[1] Additionally, Levofloxacin can form chelation compounds with metal ions, which can lead to precipitation.[1]
Q2: How does pH affect the solubility of Levofloxacin?
A2: Levofloxacin is an amphoteric compound, meaning it has both acidic and basic functional groups, making its solubility highly dependent on the pH of the solution.[1][2] Its solubility is generally high in acidic conditions. From a pH of 0.6 to 5.8, the solubility of Levofloxacin is relatively constant at approximately 100 mg/mL.[3][4] The solubility increases significantly above pH 5.8, reaching a maximum of 272 mg/mL at pH 6.7.[1][3][4] Above pH 6.7, the solubility decreases, reaching a minimum value of about 50 mg/mL at a pH of approximately 6.9.[1][3][4]
Q3: Which aqueous solutions are compatible with Levofloxacin?
A3: Levofloxacin is compatible with a range of common intravenous fluids. These include 0.9% sodium chloride (normal saline), 5% dextrose in water (D5W), and 5% dextrose in lactated Ringer's solution.[1]
Q4: Are there any solutions or additives that are known to be incompatible with Levofloxacin?
A4: Yes, certain solutions and additives are incompatible with Levofloxacin and can cause precipitation. It should not be mixed with solutions that contain multivalent cations such as magnesium and zinc.[1] Levofloxacin is also incompatible with sodium bicarbonate and mannitol (B672).[1][5] Precipitation has been observed when Levofloxacin is mixed with 20% mannitol injection and 5% sodium bicarbonate injection.[1][5]
Q5: Can light exposure affect Levofloxacin solutions?
A5: Yes, exposure to daylight can lead to the degradation of Levofloxacin to its inactive N-oxide form.[6] Therefore, it is recommended to protect Levofloxacin solutions from light.[6][7]
Troubleshooting Guide
Issue: A white precipitate formed after diluting Levofloxacin in an aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of the final solution. 2. Adjust the pH to be within the optimal solubility range for Levofloxacin (acidic pH, ideally between 3.0 and 5.8, or close to 6.7 for maximum solubility).[1][8] 3. Use a buffered solution to maintain the desired pH. |
| Presence of Incompatible Cations | 1. Review the composition of all components in the solution. 2. Avoid using diluents or additives containing multivalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺).[1] |
| Use of Incompatible Diluents | 1. Ensure the diluent is compatible with Levofloxacin. 2. Avoid using 20% mannitol or 5% sodium bicarbonate as diluents.[1][5] 3. Use recommended diluents such as 0.9% sodium chloride, 5% dextrose in water, or 5% dextrose in lactated Ringer's.[1] |
| Concentration Exceeds Solubility Limit | 1. Verify that the final concentration of Levofloxacin does not exceed its solubility limit at the specific pH and temperature of your solution. 2. If a higher concentration is required, consider solubility enhancement techniques. |
Data Presentation
Table 1: Solubility of Levofloxacin at Different pH Values
| pH | Approximate Solubility (mg/mL) | Reference |
| 0.6 - 5.8 | ~100 | [1][3][4] |
| 3.0 | 70.66 | [2] |
| 4.0 | 65.40 | [2] |
| 5.0 | 57.55 | [2] |
| 6.0 | 51.07 | [2] |
| 6.7 | 272 (Maximum) | [1][3][4] |
| 6.9 | ~50 (Minimum) | [1][3][4] |
| 7.0 | 49.66 | [2] |
| 8.0 | 44.39 | [2] |
Table 2: Compatibility of Levofloxacin with Common Intravenous Fluids
| Intravenous Fluid | Compatibility |
| 0.9% Sodium Chloride (Normal Saline) | Compatible[1] |
| 5% Dextrose in Water (D5W) | Compatible[1] |
| 5% Dextrose in Lactated Ringer's Solution | Compatible[1] |
| 20% Mannitol Injection | Incompatible (Precipitation)[1][5] |
| 5% Sodium Bicarbonate Injection | Incompatible (Precipitation)[1][5] |
Experimental Protocols
Protocol 1: Determination of Levofloxacin Solubility
Objective: To determine the equilibrium solubility of Levofloxacin in a specific aqueous buffer.
Methodology:
-
Prepare a series of vials containing an excess amount of Levofloxacin powder in the desired aqueous buffer.[8]
-
Seal the vials and place them in a shaker water bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]
-
After equilibration, visually confirm the presence of undissolved solid.
-
Withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.[9]
-
Dilute the filtrate appropriately with the mobile phase to be used for analysis.
-
Analyze the concentration of Levofloxacin in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Compatibility Assessment of Levofloxacin with a Novel Diluent
Objective: To assess the physical compatibility of Levofloxacin with a new or modified aqueous diluent.
Methodology:
-
Prepare a concentrated stock solution of Levofloxacin in a known compatible solvent (e.g., water for injection adjusted to an acidic pH).
-
In a series of clear glass vials, add the novel diluent.
-
Spike the diluent with the Levofloxacin stock solution to achieve the desired final concentration.
-
Include a positive control (Levofloxacin in a known compatible diluent like 0.9% NaCl) and a negative control (diluent only).
-
Visually inspect all samples for any signs of precipitation, color change, or gas formation immediately after mixing and at predetermined time points (e.g., 1, 4, 8, and 24 hours) under specific storage conditions (e.g., room temperature, refrigerated).
-
Measure the turbidity of the solutions at each time point using a nephelometer or a spectrophotometer at a suitable wavelength (e.g., 600 nm). An increase in turbidity indicates precipitation.
Mandatory Visualization
Caption: Factors contributing to Levofloxacin precipitation in aqueous solutions.
Caption: A logical workflow for troubleshooting Levofloxacin precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Levofloxacin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Levofloxacin (B1675101) Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable quality control (QC) ranges for Levofloxacin MIC assays?
A1: Performing routine quality control is critical for ensuring the accuracy and reproducibility of your MIC results. You should test standard ATCC® reference strains concurrently with your experimental isolates. The expected MIC ranges for common QC strains, according to Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided below.
Q2: My MIC results for the same isolate are inconsistent across replicates or between experiments. What could be the cause?
A2: Inconsistent MIC results can stem from several factors. One common issue is a lack of homogeneity in the prepared drug solution.[1] Other potential causes include variability in the inoculum preparation, improper incubation conditions, or issues with the reagents or consumables. A systematic review of your experimental workflow is recommended to pinpoint the source of the inconsistency.
Q3: The MIC for my quality control strain is out of the acceptable range. What should I do?
A3: If your QC strain MIC falls outside the specified range, your experimental results are considered invalid. Do not report the results for your test isolates. You will need to investigate the potential causes, which could include expired reagents, improper storage of materials, contamination, or procedural errors. After addressing the likely cause, repeat the entire assay, including the QC strains.
Q4: Can small variations in the experimental procedure significantly impact Levofloxacin MIC results?
A4: Yes, even minor deviations from standardized protocols can lead to significant variations in MIC values. Factors such as the cation concentration in the Mueller-Hinton Broth, the final inoculum density, and the incubation time and temperature must be strictly controlled.
Q5: Are there different interpretive criteria for Levofloxacin MICs?
A5: Yes, organizations like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide breakpoints for interpreting MICs as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints can be revised based on new data. For example, the CLSI revised the levofloxacin MIC breakpoints for Enterobacterales in 2019.[2][3][4] It is essential to use the most current version of these guidelines for clinical interpretations.
Troubleshooting Inconsistent Results
When faced with inconsistent Levofloxacin MIC results, a structured troubleshooting approach is essential. The following sections provide guidance on common problem areas.
Data Presentation: Quality Control Ranges
Proper quality control is the first step in troubleshooting. The table below summarizes the expected MIC ranges for Levofloxacin against CLSI-recommended QC strains.
| QC Strain | ATCC® Number | Levofloxacin MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2.0 |
| Staphylococcus aureus | 29213 | 0.06 - 0.25 |
| Enterococcus faecalis | 29212 | 0.25 - 2.0 |
Data sourced from CLSI guidelines.[5]
Experimental Protocols: Broth Microdilution Method for Levofloxacin MIC
This section outlines a detailed methodology for performing a Levofloxacin MIC assay using the broth microdilution method, a standard protocol referenced by both CLSI and EUCAST.
1. Preparation of Levofloxacin Stock Solution:
-
Weigh a precise amount of Levofloxacin reference standard powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the supplier) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the bacterial strain to be tested.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of the appropriate Levofloxacin dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading the MIC:
-
After incubation, visually inspect the microtiter plate.
-
The MIC is the lowest concentration of Levofloxacin that completely inhibits visible bacterial growth.
Visualizing Troubleshooting and Experimental Factors
The following diagrams illustrate the troubleshooting workflow for inconsistent MIC results and the interplay of various factors that can influence the assay outcome.
Caption: Troubleshooting workflow for inconsistent Levofloxacin MIC assays.
Caption: Factors influencing the outcome of Levofloxacin MIC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levofloxacin Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Levofloxacin (B1675101) hydrochloride dosage for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose range for Levofloxacin in preclinical in vivo studies?
A1: The starting dose of Levofloxacin can vary significantly depending on the animal model, the target pathogen, and the infection type. For systemic infections in mice, doses have ranged from 2.09 to 16.98 mg/kg.[1] In a murine model of tuberculosis, oral doses of 50 to 300 mg/kg have been explored.[2] For dogs, an oral dose of approximately 25 mg/kg has been shown to be effective for susceptible pathogens.[3] It is crucial to perform a dose-finding study for your specific experimental conditions.
Q2: How can I convert a human dose of Levofloxacin to an equivalent dose for my animal model?
A2: Dose conversion between species is most accurately performed using Body Surface Area (BSA) normalization rather than simple weight-based scaling. The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km value is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in the literature.
Q3: What are the key pharmacokinetic parameters to consider when optimizing Levofloxacin dosage?
A3: The most critical pharmacokinetic/pharmacodynamic (PK/PD) indices for Levofloxacin, a fluoroquinolone antibiotic, are the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) and the ratio of the maximum free drug plasma concentration to the MIC (fCmax/MIC). An fAUC/MIC ratio of >100 is often targeted for clinical efficacy.
Q4: What are the common routes of administration for Levofloxacin in animal studies?
A4: Levofloxacin can be administered via several routes, including oral (PO), intravenous (IV), and subcutaneous (SC). The oral bioavailability of Levofloxacin is generally high, often exceeding 90%, making it a convenient option.[4] However, the chosen route should align with the clinical scenario being modeled and the experimental objectives.
Q5: What are the potential adverse effects of Levofloxacin in animal models?
A5: At high doses, Levofloxacin can cause adverse effects. In rodents, doses exceeding 1500 mg/kg orally have been associated with significant mortality.[5] Common signs of acute toxicity include ataxia, decreased locomotor activity, and tremors. Prolonged administration may lead to gastrointestinal issues, and in some species, there is a risk of arthropathy in juvenile animals.[6] Monitoring animals for any signs of distress or adverse reactions is essential.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with Levofloxacin.
| Problem | Possible Causes | Recommended Solutions |
| Variable or low drug exposure (AUC) | - Improper formulation leading to poor solubility or stability.- Incorrect administration technique (e.g., incomplete oral gavage).- Issues with drug absorption in the animal model. | - Ensure proper formulation of Levofloxacin hydrochloride in a suitable vehicle (see Experimental Protocols).- Verify the stability of the dosing solution.- Refine administration techniques and ensure the full dose is delivered.- Consider an alternative route of administration (e.g., IV or SC) to bypass absorption variability. |
| Unexpected toxicity or adverse events | - Dose is too high for the specific animal strain or age.- Rapid intravenous infusion causing hypotension.- Dehydration leading to crystalluria. | - Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).- Administer IV infusions slowly over a recommended period (e.g., 60 minutes).[7]- Ensure animals have free access to water to maintain adequate hydration. |
| Lack of efficacy at expected therapeutic doses | - The pathogen has a high Minimum Inhibitory Concentration (MIC) for Levofloxacin.- Development of bacterial resistance during the study.- Suboptimal dosing frequency leading to drug concentrations falling below the MIC for extended periods. | - Confirm the MIC of the specific bacterial strain being used.- Consider combination therapy with another antibiotic.- Optimize the dosing regimen (e.g., more frequent administration) based on the drug's half-life in the animal model to maintain adequate drug exposure. |
| Precipitation of the drug in the dosing solution | - The pH of the vehicle is not optimal for Levofloxacin solubility.- The concentration of the drug exceeds its solubility limit in the chosen vehicle. | - Adjust the pH of the vehicle to be within the optimal solubility range for Levofloxacin (pH 0.6-5.8).[4]- Prepare a more dilute solution if the concentration is too high.- Use a co-solvent, such as a low concentration of lactic acid, to improve solubility.[8] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Levofloxacin in Various Animal Models
| Animal Model | Dose (mg/kg) | Route | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) (µg/mL) | Bioavailability (%) | Reference |
| Mouse | 10 | PO | 1.2 | 2.5 | - | [9] |
| Rat | 20 | PO | 2.7 | 4.1 | - | [10] |
| Rabbit | 5 | IV | 2.06 | - | - | [11] |
| Rabbit | 5 | IM | - | 3.33 | 105 | [11] |
| Rabbit | 5 | SC | - | 2.91 | 118 | [11] |
| Dog | 23.7 | PO | 5.84 | 15.5 | 104 | [3] |
| Dog | 15 | IV | 6.23 | - | - | [3] |
| Sheep | 4 | IV | 3.29 | - | - | [12] |
| Sheep | 4 | IM | - | 2.9 | 96.5 | [12] |
Table 2: In Vivo Efficacy of Levofloxacin Against Common Pathogens
| Animal Model | Pathogen | Infection Model | Effective Dose (ED50) (mg/kg) | Dosing Regimen | Reference |
| Mouse | Pseudomonas aeruginosa | Systemic Infection | 2.09 - 13.80 | Single oral dose 1h post-infection | [1] |
| Mouse | Pseudomonas aeruginosa | Systemic Infection | 3.71 - 16.98 | Divided oral dose 1h and 3h post-infection | [1] |
| Mouse | Staphylococcus aureus (MSSA) | Pyelonephritis | - | 40 mg/kg once daily for 4 days showed no evidence of pyelonephritis | [13] |
| Mouse | Mycobacterium tuberculosis | Systemic Infection | 150 | Oral, 6 times a week for 4 weeks | [2] |
| Guinea Pig | Pseudomonas aeruginosa | Pneumonia (biofilm) | 60 | Oral, three times a day for 3 days (late treatment) | [14] |
Experimental Protocols
Preparation of this compound for Oral Administration in Mice
Objective: To prepare a stable and homogenous solution or suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% saline
-
0.5% (w/v) methylcellulose (B11928114) solution (optional, for suspension)
-
pH meter and sterile adjustment solutions (e.g., 0.1 N HCl or 0.1 N NaOH)
-
Sterile tubes and pipettes
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Solubility: this compound is soluble in water. Its solubility is relatively constant at approximately 100 mg/mL between pH 0.6 and 5.8.[4]
-
Solution Preparation: a. Calculate the required amount of this compound based on the desired concentration and final volume. b. In a sterile tube, dissolve the this compound powder in sterile water for injection or 0.9% saline. c. Vortex or use a magnetic stirrer until the powder is completely dissolved. d. Check the pH of the solution. If necessary, adjust the pH to be within the optimal solubility range (pH 4.5-5.5 is often used). e. Filter-sterilize the final solution through a 0.22 µm filter.
-
Suspension Preparation (for higher concentrations or stability): a. If a suspension is required, prepare a 0.5% (w/v) solution of methylcellulose in sterile water. b. Gradually add the this compound powder to the methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Storage: Store the prepared solution or suspension at 4°C and protect from light. It is recommended to prepare fresh solutions for each experiment, although studies have shown stability for up to 72 hours at room temperature and 14 days under refrigeration when diluted in compatible intravenous fluids.[15]
Murine Systemic Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in a murine model of systemic bacterial infection.
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
Sterile 0.9% saline
-
This compound dosing solution (prepared as above)
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Bacterial Preparation: a. Culture the bacterial strain overnight in TSB at 37°C. b. Wash the bacterial cells twice with sterile saline by centrifugation. c. Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specific timeframe (e.g., 48-72 hours).
-
Infection: a. Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: a. At a predetermined time post-infection (e.g., 1 hour), administer the prepared this compound solution or a vehicle control to the mice via oral gavage. b. The volume of administration should be based on the mouse's body weight (typically 10 mL/kg). c. Repeat the treatment at specified intervals (e.g., every 12 or 24 hours) for the duration of the study.
-
Monitoring: a. Observe the animals at least twice daily for signs of morbidity and mortality for a specified period (e.g., 7 days). b. Euthanize animals that become moribund.
-
Data Analysis: a. Record the number of surviving animals in each treatment group. b. Calculate the 50% effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
Mandatory Visualizations
Caption: Levofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Caption: A logical workflow for optimizing Levofloxacin dosage in preclinical in vivo studies.
Caption: A logical troubleshooting guide for addressing unexpected outcomes in in vivo Levofloxacin studies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Levofloxacin: Insights Into Antibiotic Resistance and Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Levofloxacin on Blood Lymphocyte Apoptosis in Patients with Pulmonary Tuberculosis: an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A retrospective study of the efficacy and safety of levofloxacin in children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CN102697788B - Compound lactic acid levofloxacin oral liquid and preparation process thereof - Google Patents [patents.google.com]
- 9. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic profiles of levofloxacin after intravenous, intramuscular and subcutaneous administration to rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disposition Kinetics of Levofloxacin in Sheep after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levofloxacin increases apoptosis of rat annulus fibrosus cells via the mechanism of upregulating MMP-2 and MMP-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activities of Levofloxacin against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalrph.com [globalrph.com]
Levofloxacin hydrochloride stability under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and scientists encountering challenges with levofloxacin (B1675101) hydrochloride stability during their experiments. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues related to pH and temperature-induced degradation.
Summary of Levofloxacin Hydrochloride Degradation
Forced degradation studies are crucial for understanding the stability of a drug substance. The following table summarizes the degradation of this compound under various stress conditions as reported in scientific literature. It is important to note that experimental conditions such as the concentration of the stressor, temperature, and duration of exposure can significantly impact the extent of degradation.
| Stress Condition | Stressor | Temperature | Duration | Degradation (%) | Reference |
| Acidic | 1N HCl | Not Specified | Not Specified | ~2% | [1] |
| 0.1N HCl | Room Temperature | 8 hours | Slight Degradation | [2] | |
| Alkaline | 0.1N NaOH | Room Temperature | 8 hours | ~2.4% | [1] |
| Not Specified | Not Specified | Not Specified | Much Stable | [3] | |
| Oxidative | 30% H₂O₂ | Not Specified | Not Specified | Significant Degradation | [2] |
| Thermal | Dry Heat | Not Specified | Not Specified | 48.5% | [1] |
| Photolytic | UV Light | Room Temperature | 16 hours | Formation of 9 degradation products | [4] |
| Daylight | Room Temperature | 84 days | ~15% (in Ringer's solution) | [5] |
Solubility Profile of Levofloxacin
The solubility of levofloxacin is highly dependent on the pH of the medium. This is a critical factor in formulation development and in designing experiments.
| pH | Solubility (mg/mL) | Reference |
| 0.6 - 5.8 | ~100 | [6][7] |
| 6.7 | 272 (Maximum) | [6][7] |
| ~6.9 | ~50 (Minimum) | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. Below are representative protocols for forced degradation and HPLC analysis of this compound.
Forced Degradation Studies Workflow
Caption: General workflow for conducting forced degradation studies on levofloxacin.
Stability-Indicating HPLC Method
A robust HPLC method is required to separate levofloxacin from its degradation products.
| Parameter | Recommended Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Isocratic elution with a mixture of buffer (e.g., 0.05 M citric acid and 1.0 M ammonium (B1175870) acetate) and acetonitrile (B52724) (e.g., 85:15 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 293 nm or 294 nm | [2][8] |
| Column Temperature | 25°C | [8] |
| Injection Volume | 10 µL | [8] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the stability testing of this compound.
HPLC Analysis Issues
Caption: A troubleshooting guide for common HPLC issues encountered during levofloxacin analysis.
Q1: My levofloxacin peak is tailing. What could be the cause and how can I fix it?
A1: Peak tailing for levofloxacin is often due to secondary interactions between the basic piperazinyl group of the molecule and acidic silanol groups on the silica-based HPLC column.[9] To mitigate this, you can:
-
Adjust the mobile phase pH: Lowering the pH to between 2.5 and 3.0 ensures the complete protonation of the piperazinyl group, which can reduce these secondary interactions.[9]
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to block the active silanol sites on the column.[9]
-
Use an end-capped column: Employing a high-quality, end-capped C18 column will minimize the number of free silanol groups available for interaction.[9]
Q2: I am observing peak fronting in my chromatogram. What should I do?
A2: Peak fronting is typically caused by either injecting too high a concentration of your sample (column overload) or dissolving your sample in a solvent that is much stronger than your mobile phase.[9] The recommended solutions are:
-
Reduce the sample concentration: Dilute your sample and reinject it.[9]
-
Match the injection solvent to the mobile phase: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9]
Q3: How can I improve the resolution between levofloxacin and its degradation products?
A3: Inadequate separation between levofloxacin and its impurities or degradation products can be addressed by optimizing your chromatographic conditions:
-
Adjust the organic modifier percentage: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase can alter the selectivity. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.[9]
-
Modify the mobile phase pH: Small changes in the pH of the mobile phase can affect the ionization state of levofloxacin and its degradants, which in turn can alter their retention behavior and improve separation.[9]
Q4: Under which conditions is this compound most stable and most unstable?
A4: Based on forced degradation studies, this compound is relatively stable under basic conditions.[3] It is most susceptible to degradation under oxidative and acidic stress.[2][3] It is also sensitive to heat and light.[1][5]
Q5: What is the primary degradation product of levofloxacin when exposed to light?
A5: The primary degradation product of levofloxacin when exposed to daylight has been identified as levofloxacin N-oxide.[5] It is recommended that solutions of levofloxacin be protected from direct daylight to maintain stability.[5]
Q6: How does pH affect the solubility of levofloxacin and why is this important for my experiments?
A6: Levofloxacin's solubility is highly pH-dependent. It is soluble at a concentration of approximately 100 mg/mL in a pH range of 0.6 to 5.8.[6][7] Its solubility increases to a maximum of 272 mg/mL at a pH of 6.7 and then decreases at higher pH values.[6][7] Understanding this solubility profile is critical when preparing solutions for your experiments to avoid precipitation, especially when working with different buffer systems. For instance, if you are adjusting the pH of a concentrated solution, you could inadvertently cause the drug to precipitate if you move into a pH range where its solubility is lower.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. abap.co.in [abap.co.in]
- 9. benchchem.com [benchchem.com]
Identifying and minimizing Levofloxacin degradation products in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing Levofloxacin (B1675101) degradation products during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Levofloxacin?
A1: Under various stress conditions, Levofloxacin can degrade into several products. The most commonly identified degradation products include Levofloxacin N-oxide, descarboxyl Levofloxacin, and desmethyl Levofloxacin.[1][2] Other potential degradation pathways can involve defluorination, hydroxylation, and cleavage of the piperazine (B1678402) ring.[1][3]
Q2: Under which conditions is Levofloxacin most likely to degrade?
A2: Levofloxacin is particularly susceptible to degradation under oxidative and acidic stress conditions.[4][5][6] Significant degradation has been observed when exposed to oxidizing agents.[5][6] It is also highly degradable in acidic environments, while it shows more stability towards basic hydrolysis.[4] Photolytic conditions (exposure to light) can also lead to degradation, with the formation of Levofloxacin N-oxide being a notable outcome.[5][7][8][9][10]
Q3: What analytical methods are recommended for identifying and quantifying Levofloxacin and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying Levofloxacin from its impurities and degradation products.[4][7][11] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification and structural elucidation of the degradation products.[2][3][5][6]
Q4: How can I minimize the degradation of Levofloxacin in my experimental solutions?
A4: To minimize degradation, it is crucial to protect Levofloxacin solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[8][10] Given its instability in acidic and oxidative conditions, avoid harsh acidic environments and the presence of strong oxidizing agents. Preparing solutions fresh and storing them at controlled room temperature or refrigerated when not in use can also help maintain stability.[12] For liquid dosage forms, storing as a dry powder and reconstituting before use can minimize hydrolysis.[12]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, also known as stress testing, intentionally exposes the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[13] This is a critical step in drug development for several reasons: it helps to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[7][13] The data from these studies are essential for regulatory submissions and for determining appropriate storage conditions and shelf-life.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram | - Contamination of solvents, glassware, or sample.- Presence of process-related impurities in the Levofloxacin starting material.- Formation of new degradation products due to specific experimental conditions.[1] | - Run a blank injection (mobile phase only) to check for system contamination.- Analyze the starting material to identify any pre-existing impurities.- Perform a forced degradation study to systematically identify potential degradation products under your experimental conditions. |
| Loss of Levofloxacin potency over time | - Degradation due to exposure to light, heat, or incompatible pH.- Oxidative degradation from dissolved oxygen or other reagents.- Hydrolysis if stored in aqueous solution for an extended period. | - Store solutions in light-protected containers.- Control the temperature of the experimental environment.- Degas solvents and consider using antioxidants if oxidative degradation is suspected.[15]- Prepare fresh solutions for each experiment or validate the stability of stock solutions over the intended period of use. |
| Poor resolution between Levofloxacin and degradation peaks | - Suboptimal HPLC method parameters (e.g., mobile phase composition, pH, column type). | - Optimize the mobile phase pH and organic modifier concentration.- Evaluate different stationary phases (e.g., C18, C8) to improve selectivity.- Adjust the gradient profile for better separation of closely eluting peaks. |
| Inconsistent results between experimental replicates | - Inconsistent sample preparation and handling.- Fluctuation in environmental conditions (temperature, light exposure).- Instability of the analytical system. | - Standardize all sample preparation steps.- Ensure consistent environmental conditions for all replicates.- Perform system suitability tests before each analytical run to confirm instrument performance. |
Quantitative Data Summary
Table 1: Summary of Levofloxacin Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Key Degradation Products Identified | Reference |
| Acidic | 5.0 M HCl | 12 hours | Minor to Slight | - | [5][16] |
| Basic | 5.0 M NaOH | 12 hours | No significant degradation | - | [5][16] |
| Oxidative | 30% H₂O₂ | 5 minutes | Significant | Levofloxacin N-oxide | [5][6][16] |
| Thermal | 105 °C | 72 hours | No significant degradation | - | [16] |
| Photolytic | Daylight/Solar Simulator | 84 days | ~4-15% | Levofloxacin N-oxide | [8] |
| Photolytic | 1.2 million lux hours | - | Lesser degradation | - | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Levofloxacin
This protocol outlines a general procedure for conducting a forced degradation study on a Levofloxacin bulk drug substance.
Materials:
-
Levofloxacin bulk drug substance
-
Hydrochloric acid (HCl), 1 M and 5 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 5 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Levofloxacin in a suitable solvent and add 5.0 M HCl.[16] Reflux the solution for a specified period (e.g., 12 hours).[16] Cool, neutralize with NaOH, and dilute to a known concentration with mobile phase.
-
Base Hydrolysis: Dissolve Levofloxacin in a suitable solvent and add 5.0 M NaOH.[16] Reflux the solution for a specified period (e.g., 12 hours).[16] Cool, neutralize with HCl, and dilute to a known concentration with mobile phase.
-
Oxidative Degradation: Dissolve Levofloxacin in a suitable solvent and add 30% H₂O₂.[16] Keep the solution at room temperature or in a water bath for a short period (e.g., 5 minutes) and then dilute to a known concentration with mobile phase.[16]
-
Thermal Degradation: Place a known amount of solid Levofloxacin in a calibrated oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 72 hours).[16] After exposure, dissolve the sample in the mobile phase to a known concentration.
-
Photolytic Degradation: Expose a known amount of solid Levofloxacin or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][13] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Levofloxacin
This protocol provides a general stability-indicating HPLC method for the analysis of Levofloxacin and its degradation products. Method validation according to ICH guidelines is essential before use.[11]
Chromatographic Conditions:
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent.[4]
-
Mobile Phase: Isocratic elution with a mixture of buffer and methanol (68:32 v/v).[4] The buffer can be prepared using reagents like triethylamine (B128534) and sodium dihydrogen orthophosphate dihydrate, with pH adjusted as needed.[5][6]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 294 nm.[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard solution of Levofloxacin of known concentration in the mobile phase.
-
Sample Preparation: Prepare the sample solutions (from forced degradation studies or other experiments) by diluting them to a suitable concentration with the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify Levofloxacin and its degradation products by comparing their retention times and peak areas with those of the standard. The method should demonstrate good resolution between Levofloxacin and all potential degradation products.[4]
Visualizations
Caption: Major degradation pathways of Levofloxacin under various stress conditions.
Caption: Experimental workflow for a Levofloxacin forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks in a chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deswater.com [deswater.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. iipseries.org [iipseries.org]
- 15. ftloscience.com [ftloscience.com]
- 16. akjournals.com [akjournals.com]
Technical Support Center: Overcoming Poor Solubility of Levofloxacin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the solubility of Levofloxacin hydrochloride.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your solubility enhancement experiments.
Issue 1: Inconsistent or Non-Reproducible Solubility Data
-
Question: My solubility measurements for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent solubility data can stem from several factors. Ensure that the system has reached equilibrium; for crystalline compounds, this can take up to 72 hours.[1][2] Temperature fluctuations can also significantly impact solubility, so maintain a constant and controlled temperature throughout the experiment.[1] Additionally, verify the purity of your compound, as impurities can alter solubility. Finally, ensure your analytical method is validated and that you are accounting for potential degradation of the compound in the dissolution medium.[1]
Issue 2: Compound Precipitates Out of Solution Unexpectedly
-
Question: After what appears to be successful solubilization, my this compound precipitates out of the solution. Why is this happening and how can I prevent it?
-
Answer: This is often due to the formation of a supersaturated solution, which is inherently unstable.[1] This can occur when a pH adjustment or a co-solvent system initially dissolves the compound, but upon standing or a change in conditions (e.g., temperature), the compound crashes out. To mitigate this, consider using stabilizing excipients. For pH-adjusted solutions, ensure the final formulation pH is well within the range where the ionized form of the drug is predominant.[1] When using co-solvents, carefully evaluate the potential for precipitation upon dilution with aqueous media.[1]
Issue 3: Difficulty in Achieving Desired Concentration in a Specific Solvent
-
Question: I am unable to dissolve this compound at the desired concentration in my chosen solvent. What are my options?
-
Answer: If you are facing poor solubility in a specific solvent, several strategies can be employed. The most straightforward approach is to adjust the pH of the aqueous solution, as Levofloxacin's solubility is highly pH-dependent.[3][4][5] Alternatively, you can explore the use of co-solvents, such as ethanol (B145695), polyethylene (B3416737) glycol (PEG), or polyvinylpyrrolidone (B124986) (PVP), to increase the solvent's polarity and enhance solubility.[2] Another effective method is the formation of inclusion complexes with cyclodextrins, like β-cyclodextrin, which can encapsulate the drug molecule and improve its aqueous solubility.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in aqueous and organic solvents?
A1: The solubility of Levofloxacin is highly dependent on the pH of the aqueous medium. It is an amphoteric compound, meaning it has both acidic and basic functional groups.[4][5] In organic solvents, its solubility varies. For instance, Levofloxacin hydrate (B1144303) is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and sparingly soluble in ethanol.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of Levofloxacin is significantly influenced by pH. Its solubility is relatively constant at approximately 100 mg/mL in a pH range of 0.6 to 5.8.[3][4] Above pH 5.8, the solubility increases rapidly to a maximum of 272 mg/mL at pH 6.7.[3][4] However, as the pH increases beyond 6.7, the solubility decreases to a minimum of about 50 mg/mL at a pH of approximately 6.9.[3][4]
Q3: What are the most common techniques to enhance the solubility of this compound?
A3: Several techniques can be employed to improve the solubility of this compound. These include:
-
pH adjustment: Leveraging the pH-dependent solubility is a primary strategy.[2]
-
Co-solvency: Using water-miscible organic solvents like ethanol or PEG can enhance solubility.[2]
-
Inclusion complexation: Forming complexes with cyclodextrins (e.g., β-cyclodextrin) can significantly increase aqueous solubility.[6]
-
Solid dispersions: Creating solid dispersions with hydrophilic carriers can improve the dissolution rate.[2]
-
Co-crystallization: Developing pharmaceutical cocrystals with suitable co-formers can enhance dissolution rates.[7]
Q4: Can this compound interact with metal ions in a solution?
A4: Yes, Levofloxacin has the potential to form stable coordination compounds (chelates) with multivalent metal ions.[3][4] The chelation potential follows the order: Al³⁺ > Cu²⁺ > Zn²⁺ > Mg²⁺ > Ca²⁺.[3][4] This can lead to the formation of insoluble precipitates, so co-administration with solutions containing these cations should be avoided.[4]
Data Presentation
Table 1: Solubility of Levofloxacin and its Hemihydrate form in Aqueous Solutions at Different pH Values.
| Form of Levofloxacin | pH | Temperature (°C) | Solubility (mg/mL) |
| Levofloxacin | 0.6 - 5.8 | Not Specified | ~100[3][4] |
| Levofloxacin | 6.7 | Not Specified | 272 (Maximum)[3][4] |
| Levofloxacin | 6.9 | Not Specified | ~50 (Minimum)[3][4] |
| Levofloxacin Hemihydrate | 3.0 | 30 ± 0.5 | 70.66 ± 0.43[5] |
| Levofloxacin Hemihydrate | 4.0 | 30 ± 0.5 | 65.40 ± 0.56[5] |
| Levofloxacin Hemihydrate | 5.0 | 30 ± 0.5 | 57.55 ± 0.32[5] |
| Levofloxacin Hemihydrate | 6.0 | 30 ± 0.5 | 51.07 ± 0.44[5] |
| Levofloxacin Hemihydrate | 7.0 | 30 ± 0.5 | 49.66 ± 0.17[5] |
| Levofloxacin Hemihydrate | 8.0 | 30 ± 0.5 | 44.39 ± 0.18[5] |
Table 2: Solubility of Levofloxacin Hydrate in Various Organic Solvents.
| Solvent | Solubility (mg/mL) |
| Ethanol | ~1[8] |
| DMSO | ~25[8] |
| Dimethyl formamide (B127407) (DMF) | ~30[8] |
Experimental Protocols
1. pH-Solubility Profile Determination
-
Objective: To determine the solubility of a Levofloxacin derivative as a function of pH.
-
Methodology:
-
Prepare a series of buffers with a pH range from 3.0 to 8.0.[1]
-
Add an excess amount of the Levofloxacin derivative to a fixed volume of each buffer solution in separate vials.[1]
-
Agitate the vials at a constant temperature (e.g., 30 ± 0.5°C) for a sufficient time to reach equilibrium (e.g., 4 to 72 hours).[1]
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.[1]
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
2. Preparation of an Inclusion Complex with β-Cyclodextrin (Co-precipitation Method)
-
Objective: To prepare an inclusion complex of Levofloxacin with β-cyclodextrin to improve its aqueous solubility.
-
Methodology:
-
Prepare a 1:2 molar ratio of Levofloxacin to β-cyclodextrin.[6]
-
Dissolve an accurately weighed amount of Levofloxacin in acetone (B3395972) with stirring to obtain a clear solution.[6]
-
In a separate beaker, dissolve the weighed amount of β-cyclodextrin in water at 75°C and stir for one hour to get a clear solution.[6]
-
Add the ethanolic solution of Levofloxacin dropwise to the aqueous solution of β-cyclodextrin with continuous stirring at 40°C until a precipitate is formed.[6]
-
Isolate the resulting solid product and characterize it to confirm the formation of the inclusion complex.
-
Visualizations
Caption: Experimental Workflow for Enhancing Levofloxacin HCl Solubility.
Caption: Troubleshooting Logic for Levofloxacin HCl Solubility Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing Levofloxacin Resistance in Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the development of Levofloxacin (B1675101) resistance in long-term laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Levofloxacin resistance?
A1: Levofloxacin resistance in bacteria primarily develops through two main mechanisms:
-
Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a common cause. These genes encode for DNA gyrase and topoisomerase IV, the targets of Levofloxacin. Alterations in these regions reduce the drug's binding affinity.[1][2][3]
-
Overexpression of Efflux Pumps: Bacteria can actively transport Levofloxacin out of the cell using efflux pumps.[1][4][5][6][7][8] Overproduction of these pumps, such as SmeDEF in Stenotrophomonas maltophilia, leads to decreased intracellular drug concentration and reduced susceptibility.[4][7]
Q2: How quickly can Levofloxacin resistance emerge in a long-term experiment?
A2: The rate of resistance development can vary significantly depending on the bacterial species, the concentration of Levofloxacin used, and the experimental conditions. Some studies have shown that resistance to fluoroquinolones can be selected for upon exposure, leading to notable increases in Minimum Inhibitory Concentrations (MICs).[9] For instance, in Pseudomonas aeruginosa, resistance to ciprofloxacin (B1669076) (a related fluoroquinolone) was observed in fewer than 10 serial passages.[10]
Q3: Can sub-inhibitory concentrations of Levofloxacin induce resistance?
A3: Yes, exposing bacteria to sub-inhibitory (sub-MIC) concentrations of an antibiotic can select for resistant mutants over time.[11][12] This is a critical consideration in long-term experiments where drug concentrations may fluctuate or degrade.
Q4: What is the Mutant Prevention Concentration (MPC) and why is it important?
A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any resistant mutants in a large bacterial population (typically around 1010 cells).[9][11] Maintaining drug concentrations above the MPC is a strategy to restrict the selection of resistant mutants.[9] The range of concentrations between the MIC and the MPC is known as the Mutant Selection Window (MSW), where resistance is most likely to be selected.[9]
Troubleshooting Guide
Problem: I'm observing a gradual increase in the MIC of Levofloxacin for my bacterial culture over time.
| Possible Cause | Suggested Solution |
| Selection of resistant mutants | Characterize the potential resistance mechanism. Sequence the QRDRs of gyrA and parC genes to check for mutations.[2][3] Perform gene expression analysis (e.g., qRT-PCR) of known efflux pump genes.[5][6][8] |
| Drug degradation | Ensure the stability of Levofloxacin in your culture medium under your specific experimental conditions (temperature, pH, light exposure). Prepare fresh stock solutions regularly. |
| Inconsistent drug concentration | Carefully control the final concentration of Levofloxacin in your experiments. Use precise dilution techniques. |
Problem: My once-susceptible bacterial strain has become highly resistant to Levofloxacin.
| Possible Cause | Suggested Solution |
| Accumulation of multiple resistance mechanisms | High-level resistance often results from a combination of mechanisms, such as both target site mutations and increased efflux pump activity.[2][3] Consider investigating both possibilities. |
| Contamination | Verify the purity of your bacterial culture using techniques like streak plating and colony morphology observation, followed by identification (e.g., 16S rRNA sequencing). |
Problem: How can I prevent or slow down the development of Levofloxacin resistance in my long-term experiments?
| Suggested Strategy | Description |
| Combination Therapy | Using Levofloxacin in combination with another antibiotic that has a different mechanism of action can reduce the likelihood of resistance emerging.[9] A checkerboard assay can be used to identify synergistic combinations.[13][14][15][16][17] |
| Use of Efflux Pump Inhibitors (EPIs) | If efflux is a primary resistance mechanism, co-administering an EPI can restore susceptibility to Levofloxacin.[5][6][8] Examples of EPIs used in research include verapamil (B1683045) (VP), reserpine (B192253) (RSP), and carbonyl cyanide 3-chlorophenylhydrazone (CCCP).[6][8] |
| Maintain Effective Drug Concentrations | If possible, aim for concentrations above the Mutant Prevention Concentration (MPC) to minimize the selection of resistant mutants.[9] |
Data on Levofloxacin Resistance Development
Table 1: Impact of Target Gene Mutations on Levofloxacin MICs in P. aeruginosa
| Mutation Status | Number of Mutations | Levofloxacin Geometric Mean MIC (μg/mL) |
| Single gyrA mutation | 1 | 14.42 |
| Double gyrA and single parC mutation | 3 | 64.00 |
| Data adapted from a study on ciprofloxacin and levofloxacin resistance in Pseudomonas aeruginosa isolates.[2][3] |
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Levofloxacin MICs in M. abscessus
| EPI | Percentage of Isolates with Increased Susceptibility | Fold-Reduction in MIC |
| CCCP | 93.3% | 2 to 32-fold |
| DCC | 91.7% | 2 to 32-fold |
| Verapamil | 85.0% | 2 to 32-fold |
| Reserpine | 83.3% | 2 to 32-fold |
| Data from a study on 60 clinical isolates of M. abscessus.[5][8] |
Experimental Protocols
Protocol 1: Serial Passage Experiment to Induce Resistance
This method is used to study the development of antibiotic resistance over multiple generations.[10][11][12][18][19]
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of Levofloxacin for your bacterial strain using a standard broth microdilution method.
-
Initiate Serial Passage: Inoculate a fresh culture medium containing Levofloxacin at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubation: Incubate the culture under appropriate conditions until growth is achieved (e.g., 18-24 hours).
-
Subsequent Passages: After incubation, transfer an aliquot of the culture from the highest concentration of Levofloxacin that permitted growth into a new series of tubes or a microplate with fresh medium and serially diluted Levofloxacin.[10]
-
Repeat: Repeat this process for a predetermined number of passages (e.g., 30 passages) or until a significant increase in MIC is observed.[10]
-
MIC Monitoring: Determine the MIC at regular intervals (e.g., every 5 passages) to track the development of resistance.
-
Stock Resistant Strains: Once a resistant strain is isolated, create a frozen stock for further characterization.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents, such as Levofloxacin and a potential synergistic compound.[13][14][15][16][17]
Methodology:
-
Prepare Drug Dilutions: In a 96-well microtiter plate, prepare serial dilutions of Levofloxacin along the x-axis and the second compound along the y-axis. The final volume in each well should be half of the total volume.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any drugs.
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[13]
-
Visualizations
Caption: Mechanisms of Levofloxacin resistance in bacteria.
Caption: Workflow for a serial passage experiment.
Caption: Workflow for a checkerboard synergy assay.
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]
- 3. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Contribution of Efflux Systems to Levofloxacin Resistance in Stenotrophomonas maltophilia Clinical Strains Isolated in Warsaw, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serial passage – REVIVE [revive.gardp.org]
- 19. Serial passage - Wikipedia [en.wikipedia.org]
Validation & Comparative
Levofloxacin vs. Ciprofloxacin: A Comparative Analysis of Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent fluoroquinolones, levofloxacin (B1675101) and ciprofloxacin (B1669076), against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a comprehensive overview of their in vitro activity, mechanisms of resistance, and the experimental protocols used to derive these findings.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of levofloxacin and ciprofloxacin against P. aeruginosa is a critical determinant of their potential clinical utility. Large-scale surveillance studies consistently demonstrate that ciprofloxacin generally exhibits greater in vitro potency against P. aeruginosa compared to levofloxacin, as evidenced by lower Minimum Inhibitory Concentration (MIC) values.
Table 1: Comparative In Vitro Activity of Levofloxacin and Ciprofloxacin against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Data Source |
| Ciprofloxacin | 40 | 0.19 | >32 | 65 | Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against P. aeruginosa (2016)[1] |
| Levofloxacin | 40 | 0.38 | >32 | 57.5 | Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against P. aeruginosa (2016)[1] |
| Ciprofloxacin | 52,022 | Not Reported | Not Reported | 73.0 (CLSI) | SENTRY Antimicrobial Surveillance Program (1997-2016)[2][3] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
While ciprofloxacin demonstrates a lower MIC50, indicating greater potency against susceptible isolates, both drugs show high MIC90 values, reflecting the challenge of resistant strains.[1] The SENTRY Antimicrobial Surveillance Program, a long-term global study, reported an overall susceptibility of 73.0% for ciprofloxacin against P. aeruginosa based on CLSI breakpoints.[2][3]
Despite the generally higher in vitro potency of ciprofloxacin, some studies suggest that when pharmacokinetic and pharmacodynamic (PK/PD) parameters are considered, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the two drugs can have equivalent activity.[4] Time-kill curve analyses have also, in some instances, shown levofloxacin to have greater bactericidal activity.
Mechanisms of Resistance in Pseudomonas aeruginosa
Fluoroquinolone resistance in P. aeruginosa is a significant clinical concern and is primarily mediated by two mechanisms: mutations in the target enzymes and overexpression of efflux pumps.
1. Target Site Mutations: The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA (encoding DNA gyrase subunit A) and parC (encoding topoisomerase IV subunit C), can reduce the binding affinity of the drugs, leading to resistance.
2. Efflux Pump Overexpression: P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport fluoroquinolones out of the bacterial cell, thereby reducing the intracellular drug concentration. The MexAB-OprM efflux pump is a key contributor to intrinsic and acquired fluoroquinolone resistance. The expression of the mexAB-oprM operon is negatively regulated by the mexR gene. Mutations in mexR can lead to the derepression of the operon and subsequent overexpression of the efflux pump. Another regulator, nalD, also acts as a repressor of this operon.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: broth microdilution for determining Minimum Inhibitory Concentrations (MIC) and time-kill curve analysis for assessing bactericidal activity.
Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Time-Kill Curve Analysis
This dynamic method evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared in a suitable broth medium to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Antibiotic Addition: Levofloxacin and ciprofloxacin are added to separate bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected samples are plated on agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Conclusion
References
- 1. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 2. Geographic and Temporal Patterns of Antimicrobial Resistance in Pseudomonas aeruginosa Over 20 Years From the SENTRY Antimicrobial Surveillance Program, 1997–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geographic and Temporal Patterns of Antimicrobial Resistance in Pseudomonas aeruginosa Over 20 Years From the SENTRY Antimicrobial Surveillance Program, 1997-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosa assessed by combining antibiotic exposure and bacterial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Levofloxacin and Moxifloxacin
A deep dive into the in vitro performance of two leading fluoroquinolones, this guide offers a comprehensive comparison of Levofloxacin (B1675101) and Moxifloxacin (B1663623) for researchers, scientists, and drug development professionals. Drawing on extensive experimental data, we analyze their mechanisms of action, antibacterial spectrum, and potency against key respiratory pathogens.
Levofloxacin and Moxifloxacin are prominent members of the fluoroquinolone class of antibiotics, widely utilized for treating respiratory tract infections. Their efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. While both drugs share this core mechanism, differences in their chemical structure lead to variations in their antibacterial spectrum, potency, and propensity for resistance development. This guide provides a detailed comparative analysis of their in vitro performance, supported by experimental data and standardized protocols.
Mechanism of Action: Targeting Bacterial DNA Replication
Both Levofloxacin and Moxifloxacin exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for initiating replication. Topoisomerase IV, on the other hand, is essential for decatenating newly replicated daughter chromosomes, allowing for cell division.
Levofloxacin primarily binds to either DNA gyrase or topoisomerase IV, depending on the bacterial species.[1] In contrast, Moxifloxacin possesses a C-8 methoxy (B1213986) group that allows for potent dual targeting of both enzymes.[2] This dual-binding capability is thought to contribute to Moxifloxacin's enhanced activity against certain pathogens and a potentially lower risk of resistance development.[1][2]
Comparative Antibacterial Potency: MIC Data
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparing the activity of different antibiotics against a specific pathogen.
Moxifloxacin generally demonstrates greater in vitro potency against key respiratory pathogens compared to Levofloxacin.[3][4] This is particularly evident against Streptococcus pneumoniae, where Moxifloxacin's MIC90 is often four-fold lower than that of Levofloxacin.[4] Against Staphylococcus aureus, Moxifloxacin is also reported to be 4- to 8-fold more potent than Levofloxacin.[5] For Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, both fluoroquinolones exhibit potent activity, with minimal differences in their MIC90 values.[4][6]
| Pathogen | Levofloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 1.0 - 2.0[4] | 0.25[3][4] |
| Staphylococcus aureus | 0.25 - 8.0[5][7] | 0.03 - 1.0[5][7] |
| Haemophilus influenzae | 0.015 - 0.03[4] | 0.008 - 0.03[4] |
| Moraxella catarrhalis | 0.03 - 0.06[4] | 0.015 - 0.06[4] |
| Klebsiella pneumoniae | >32[8] | >32[8] |
| Pseudomonas aeruginosa | >32[8] | >32[8] |
Table 1: Comparative MIC90 Values of Levofloxacin and Moxifloxacin against Common Respiratory Pathogens.
Experimental Protocols
To ensure the reproducibility and validity of in vitro comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for determining key antibacterial parameters.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[9][10]
Experimental Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent. Perform two-fold serial dilutions of the antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[9][11] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture on an appropriate agar (B569324) plate. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
-
Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). Incubate the plate at 35-37°C for 16-20 hours.[9]
-
MIC Determination: After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[10]
-
MBC Determination: To determine the MBC, take a 10-100 µL aliquot from each well that shows no visible growth (at and above the MIC) and plate it onto an antibiotic-free agar medium. Incubate the agar plates at 35-37°C for 18-24 hours.[12]
-
MBC Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[10][12]
Time-Kill Kinetics Assay
Time-kill kinetic assays provide information on the rate of bactericidal activity of an antibiotic over time.[13]
Experimental Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth medium to a starting density of approximately 10^6 CFU/mL.[1]
-
Antibiotic Exposure: Add the antibiotic (Levofloxacin or Moxifloxacin) to the bacterial culture at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a growth control without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[13]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in a neutralizing broth to inactivate the antibiotic. Plate the dilutions onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 24-48 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[13]
In time-kill studies, Moxifloxacin has been shown to be bactericidal against all tested strains of S. aureus and S. epidermidis.[14] In contrast, while Levofloxacin was bactericidal against most strains, resistant subpopulations emerged in some cases during therapy.[14]
Conclusion
In vitro studies consistently demonstrate that both Levofloxacin and Moxifloxacin are potent fluoroquinolones with significant activity against common respiratory pathogens. However, a comparative analysis reveals key differences. Moxifloxacin generally exhibits greater in vitro potency, particularly against Gram-positive organisms like Streptococcus pneumoniae and Staphylococcus aureus.[3][5] This enhanced activity is attributed to its dual-targeting mechanism of action on both DNA gyrase and topoisomerase IV.[2] Furthermore, in vitro studies suggest that Moxifloxacin may have a lower propensity for selecting resistant mutants compared to Levofloxacin.[4][15] For researchers and drug development professionals, these in vitro findings provide a crucial foundation for understanding the relative strengths of these two important antibiotics and for guiding further investigation and clinical application.
References
- 1. Pharmacodynamics of Moxifloxacin and Levofloxacin at Simulated Epithelial Lining Fluid Drug Concentrations against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [In vitro activity of moxifloxacin against respiratory pathogens in Latin America] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 9. protocols.io [protocols.io]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Pharmacodynamics of moxifloxacin and levofloxacin against Staphylococcus aureus and Staphylococcus epidermidis in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selection of Streptococcus pneumoniae Mutants Having Reduced Susceptibility to Moxifloxacin and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Levofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of validated analytical methods for the determination of Levofloxacin (B1675101) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The following sections present a detailed overview of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods, offering supporting experimental data and protocols to aid in the selection of the most appropriate technique for your analytical needs.
Quantitative Performance Data
The selection of an analytical method is heavily influenced by its performance characteristics. The tables below summarize the key validation parameters for HPLC and UV-Vis spectrophotometry based on published data, providing a clear comparison of their capabilities.
Table 1: Comparison of Validated HPLC Methods for Levofloxacin Hydrochloride Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte Matrix | Injection | Tablets | Plasma |
| Accuracy (% Recovery) | 99.0 - 99.9%[1] | Not Specified | 97.24 - 101.70%[1] |
| Precision (% RSD) | < 2.0[1] | < 2.0 (System & Method)[1] | < 5.0 (Intra-day & Inter-day)[1] |
| Linearity (r²) | Not Specified | 0.9993[1] | Not Specified |
| Limit of Detection (LOD) | 0.019 mg/mL[2] | - | 0.63 ng/mL[2] |
| Limit of Quantitation (LOQ) | - | - | 2.11 ng/mL[2] |
Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | 0.1 N HCl[3] | 0.1M HCl[4] | Distilled Water[5] |
| λmax (nm) | 293[3] | 290[4] | 320[5] |
| Linearity Range (µg/mL) | 2-12[3] | 0.25 - 12.0[4] | 2-10[5] |
| Correlation Coefficient (r²) | 0.998[3] | 0.999[4] | 0.9997[5] |
| Accuracy (% Recovery) | 99.39 - 100.19%[3] | 98.7%[4] | 99%[5] |
| Precision (% RSD) | < 2.0[3] | < 7.0[4] | < 2.0[5] |
| Limit of Detection (LOD) | 0.485 µg/mL[2][3] | 0.087 µg/mL[2] | 0.0365 µg/mL[5] |
| Limit of Quantitation (LOQ) | 1.471 µg/mL[2][3] | 0.164 µg/mL[2] | 0.1108 µg/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for HPLC, UV-Vis spectrophotometry, and potentiometric titration for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique renowned for its high resolution and sensitivity in pharmaceutical analysis.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Visible or Photodiode Array (PDA) detector.[1]
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.05 M citric acid monohydrate with 1.0 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a specified ratio (e.g., 85:15 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 293 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
Standard Solution Preparation:
-
Accurately weigh about 50.0 mg of Levofloxacin working standard into a 50 mL volumetric flask.
-
Add 7.5 mL of 0.1M Hydrochloric acid solution, stir to dissolve, and dilute to volume with 0.1M Hydrochloric acid solution.
-
Transfer 5.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with water to get a final concentration of approximately 0.2 mg/mL.[1]
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of Levofloxacin to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute a suitable aliquot of the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.[7]
UV-Visible Spectrophotometric Method
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for the quantification of Levofloxacin.[2][4]
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cells.[8]
Methodology:
Standard Stock Solution Preparation:
-
Accurately weigh 100 mg of Levofloxacin and dissolve it in 100 mL of distilled water to prepare a stock solution of 100 µg/mL.
-
From this stock solution, pipette 1 mL and dilute it to 10 mL to get a working standard of 100 µg/mL.[5]
Calibration Curve:
-
Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 2-12 µg/mL using 0.1M HCl.[3]
-
Measure the absorbance of each dilution at 290 nm against the 0.1M HCl as a blank.
-
Plot a calibration curve of absorbance versus concentration.
Sample Preparation:
-
For dosage forms, a known quantity of the crushed tablet or liquid formulation is dissolved in the solvent.
-
The solution is then filtered and diluted to a concentration that falls within the linear range of the calibration curve.[4]
Titrimetric Method (Potentiometric Titration)
Titrimetry provides a robust and economical method for the assay of bulk Levofloxacin and its high-concentration formulations.[7]
Instrumentation:
-
Potentiometer with a combined pH electrode.
-
Burette.
-
Magnetic stirrer.[7]
Procedure:
-
Sample Preparation: Take a known volume or weight of the Levofloxacin sample. Add a precise amount of standard HCl, ensuring the molar amount of HCl is 1.0 to 2.0 times that of Levofloxacin.[7]
-
Titration: Titrate the prepared sample with a standardized 0.05 M NaOH solution, monitoring the pH throughout the titration.[7]
-
Endpoint Determination: Record the volume of NaOH added and the corresponding pH values. The endpoint is determined from the inflection points on the titration curve (pH vs. volume of NaOH). The volume difference between the first and third sharp pH jumps corresponds to the amount of Levofloxacin.[7]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: A comparative workflow of HPLC, UV-Vis, and Titrimetric methods.
Mechanism of Action of Levofloxacin
Levofloxacin exerts its antibacterial effect by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of Levofloxacin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UV spectrophotometric method for levofloxacin estimation. [wisdomlib.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Levofloxacin and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns between levofloxacin (B1675101) and other fluoroquinolones, supported by experimental data. Understanding these relationships is critical for effective antibiotic stewardship, informing treatment decisions, and guiding the development of new antimicrobial agents.
Mechanisms of Cross-Resistance: A Shared Path to Inefficacy
Fluoroquinolone resistance is primarily a class effect, meaning resistance to one agent often confers resistance to others.[1] This phenomenon is largely due to shared mechanisms of action and resistance pathways. The primary mechanisms include:
-
Target Gene Mutations: Stepwise mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[2][3][4] These enzymes are the primary targets for all fluoroquinolones. A first-step mutation typically leads to low-level resistance, while subsequent mutations result in higher levels of resistance across the class.[1]
-
Efflux Pump Overexpression: Increased expression of multidrug efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration and effectiveness.[3][5]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following tables summarize quantitative data from various studies, illustrating the cross-resistance between levofloxacin and other fluoroquinolones, predominantly ciprofloxacin (B1669076), in key clinical pathogens.
Table 1: Cross-Resistance in Pseudomonas aeruginosa
| Fluoroquinolone | MIC Range (Susceptible Isolates) (µg/mL) | MIC Range (Resistant Mutants) (µg/mL) | Key Findings | Reference |
| Ciprofloxacin | <0.0625 - 0.25 | 16 - 256 | Induction of resistance to ciprofloxacin led to non-susceptibility to levofloxacin in 95% of isolates. | [5] |
| Levofloxacin | 0.25 - 0.5 | 16 - 256 | Induction of resistance to levofloxacin led to non-susceptibility to ciprofloxacin in all isolates. Levofloxacin required fewer passages to induce resistance in a majority of isolates compared to ciprofloxacin. | [5] |
Table 2: Cross-Resistance in Escherichia coli
| Fluoroquinolone | Normalized MIC Increase (n-fold) vs. Control Strain | Key Findings | Reference |
| Ciprofloxacin | >33,000 | The highest increase in resistance was observed for ciprofloxacin among the tested fluoroquinolones. | [6] |
| Levofloxacin | - | MICs were often distributed into two distinct groups, suggesting common resistance mechanisms with ciprofloxacin. | [6] |
| Norfloxacin | - | MICs for clinical isolates were generally the highest for norfloxacin. | [6] |
| Gatifloxacin | - | Showed similar MIC patterns to levofloxacin. | [6] |
Table 3: Cross-Resistance in Various Clinical Isolates
| Organism | Finding | Reference |
| Campylobacter | 93% of isolates were resistant to ciprofloxacin, and 50% were resistant to levofloxacin, demonstrating significant cross-resistance. | [1] |
| Streptococcus pneumoniae | Increasing ciprofloxacin resistance was paralleled by an increase in levofloxacin resistance. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summaries of key experimental protocols cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of each fluoroquinolone are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Induction of Fluoroquinolone Resistance
This experimental workflow is designed to select for and characterize resistant mutants.
Protocol:
-
Bacterial Strain Selection: Start with a susceptible clinical isolate.
-
Serial Passage: The isolate is repeatedly cultured in broth containing sub-inhibitory concentrations of a specific fluoroquinolone (e.g., levofloxacin or ciprofloxacin).
-
Increasing Concentration: With each passage, the concentration of the fluoroquinolone is gradually increased.
-
Isolation of Mutants: Bacteria that are able to grow at higher antibiotic concentrations are isolated.
-
MIC Testing: The MICs of the parent strain and the selected mutants are determined for the inducing fluoroquinolone and other fluoroquinolones to assess cross-resistance.
-
Genetic Analysis: The quinolone resistance-determining regions (QRDRs) of genes like gyrA and parC are sequenced to identify mutations.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Caption: Workflow for inducing and characterizing fluoroquinolone-resistant mutants.
Caption: Primary mechanisms leading to fluoroquinolone resistance in bacteria.
Conclusion
The evidence strongly indicates that cross-resistance between levofloxacin and other fluoroquinolones, particularly ciprofloxacin, is a significant clinical concern. This is primarily driven by shared resistance mechanisms, including mutations in target enzymes and the overexpression of efflux pumps. The presented data highlights that resistance developed against one of these agents often leads to decreased susceptibility to the other. Therefore, careful consideration of local resistance patterns and the potential for cross-resistance is essential for the judicious use of fluoroquinolones in clinical practice. For drug development professionals, overcoming these shared resistance mechanisms is a key challenge in the design of novel antimicrobial agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 6. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Levofloxacin and Ciprofloxacin in Preclinical UTI Models
In the landscape of antimicrobial research and development, particularly for urinary tract infections (UTIs), levofloxacin (B1675101) and ciprofloxacin (B1669076) remain critical benchmarks. Both are second-generation fluoroquinolones that have been widely used clinically, making their comparative performance in preclinical UTI models a subject of considerable interest for researchers developing new anti-infective agents. This guide provides a detailed comparison of their efficacy, supported by experimental data from in vitro and in vivo studies.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of levofloxacin and ciprofloxacin against common uropathogens is a fundamental measure of their potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Uropathogen | Levofloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) |
| Escherichia coli | ≤0.03 - 2 | ≤0.03 - 1 |
| Klebsiella pneumoniae | ≤0.03 - 4 | ≤0.03 - 2 |
| Proteus mirabilis | ≤0.03 - 2 | ≤0.03 - 1 |
| Pseudomonas aeruginosa | 0.5 - 8 | 0.25 - 4 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 - 0.5 | 0.12 - 0.5 |
| Staphylococcus aureus (Methicillin-Resistant) | 0.5 - 8 | 0.5 - >32 |
| Enterococcus faecalis | 1 - 8 | 1 - 4 |
Data compiled from multiple sources. Actual MICs can vary depending on the specific strain and testing methodology.
Overall, both agents demonstrate potent activity against a broad spectrum of uropathogens.[1][2][3] Ciprofloxacin is often observed to be slightly more potent in vitro against Gram-negative bacteria, particularly Pseudomonas aeruginosa, while levofloxacin may exhibit enhanced activity against certain Gram-positive organisms.[2]
In Vivo Efficacy: Murine UTI Models
Animal models of UTI are indispensable for evaluating the in vivo performance of antibiotics. The most common are the ascending UTI models, where bacteria are introduced into the bladder via the urethra to mimic the natural course of infection. Another model is the hematogenous pyelonephritis model, which simulates kidney infection arising from bacteria in the bloodstream.
Murine Hematogenous Pyelonephritis Model
A study utilizing a murine model of hematogenous pyelonephritis induced by Staphylococcus aureus provided a direct head-to-head comparison of levofloxacin and ciprofloxacin.[4]
Key Findings:
-
Bacterial Load Reduction: In this model, levofloxacin demonstrated superior efficacy in reducing the bacterial load in the kidneys compared to ciprofloxacin. A once-daily oral dose of 40 mg/kg of levofloxacin resulted in a 5-log10 reduction in colony-forming units (CFU) per gram of kidney tissue.[4] In contrast, a higher, twice-daily dosing regimen of ciprofloxacin (80 mg/kg total daily dose) led to only a 3-log10 reduction in CFU per gram.[4]
-
Histological Examination: Histological analysis of the kidneys from infected mice revealed that treatment with levofloxacin (40 mg/kg, once daily) resulted in no evidence of pyelonephritis.[4] Mice treated with the same dose of ciprofloxacin still showed a reduction in the severity of lesions, but not complete resolution.[4]
The following table summarizes the quantitative data from this study.
| Treatment Group | Dosing Regimen | Mean Log10 CFU Reduction/gram of Kidney Tissue |
| Levofloxacin | 40 mg/kg, once daily | 5.0 |
| Ciprofloxacin | 80 mg/kg, twice daily | 3.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
In Vitro Susceptibility Testing (MIC Determination)
Protocol:
-
Bacterial Isolates: Clinically relevant strains of uropathogens are used.
-
Inoculum Preparation: Bacteria are cultured on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Microdilution: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of levofloxacin and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Murine Ascending Urinary Tract Infection Model
Protocol:
-
Animal Model: Female mice (e.g., C3H/HeN or BALB/c strains), typically 6-8 weeks old, are used.
-
Bacterial Inoculum Preparation: A uropathogenic strain of E. coli (e.g., CFT073 or UTI89) is grown in Luria-Bertani (LB) broth to a specific optical density. The bacteria are then pelleted by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of 10^8 - 10^9 CFU/mL.
-
Infection Procedure:
-
Mice are anesthetized.
-
A fine, sterile catheter is gently inserted through the urethra into the bladder.
-
Any residual urine is emptied by gentle abdominal pressure.
-
A 50 µL volume of the bacterial suspension is slowly instilled into the bladder via the catheter. The catheter is then withdrawn.
-
-
Antimicrobial Treatment:
-
Treatment is typically initiated 24-48 hours post-infection.
-
Levofloxacin and ciprofloxacin are prepared in a suitable vehicle for administration (e.g., oral gavage or subcutaneous injection).
-
Mice are treated with the specified doses and regimens for a defined period (e.g., 3-5 days). A control group receives the vehicle only.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, mice are euthanized.
-
The bladder and kidneys are aseptically harvested.
-
The organs are weighed and homogenized in sterile PBS.
-
Serial dilutions of the homogenates are plated on appropriate agar plates.
-
After incubation, the number of CFU per gram of tissue is calculated to determine the bacterial load.
-
Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for a murine UTI model.
Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of levofloxacin and ciprofloxacin.
Experimental Workflow for a Murine Ascending UTI Model
Caption: Workflow of a murine ascending UTI model experiment.
Conclusion
Both levofloxacin and ciprofloxacin are highly effective fluoroquinolones for the treatment of UTIs, a fact that is well-supported by extensive preclinical data. While in vitro data often show comparable or slightly better activity for ciprofloxacin against Gram-negative uropathogens, in vivo models, such as the murine hematogenous pyelonephritis model, suggest that levofloxacin can achieve superior bacterial clearance in tissue.[4] These findings underscore the importance of considering both in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties when evaluating the potential of antimicrobial agents. For researchers in drug development, these two compounds serve as essential comparators for assessing the efficacy of novel therapies for UTIs.
References
- 1. Activity of levofloxacin and ciprofloxacin against urinary pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study [panafrican-med-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergistic Activity of Levofloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro synergistic effects of levofloxacin (B1675101) when combined with other antimicrobial agents against various bacterial pathogens. The data presented is compiled from multiple studies to offer a comparative analysis of different antibiotic combinations, facilitating informed decisions in research and development. This document details the experimental methodologies used to determine synergy and presents the quantitative outcomes in easily digestible formats.
Data Presentation: Levofloxacin Synergy
The following tables summarize the in vitro synergistic activity of levofloxacin in combination with other antibiotics, as determined by the checkerboard method (Fractional Inhibitory Concentration Index - FICI) and time-kill assays.
Checkerboard Assay Results
The Fractional Inhibitory Concentration Index (FICI) is a measure of the interaction between two antimicrobial agents. The FICI is calculated as follows:
FICI = FIC of Drug A + FIC of Drug B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
| Bacterial Species | Combination Antibiotic | Number of Strains Tested | Synergy (FICI ≤ 0.5) | Reference |
| Pseudomonas aeruginosa | Ceftazidime (B193861) | 102 | 69.6% of strains | [1][2] |
| Pseudomonas aeruginosa | Meropenem | 124 | Synergy in 1 of 12 strains tested by checkerboard | [3] |
| Pseudomonas aeruginosa | Piperacillin/Tazobactam | 31 | 29% of isolates | |
| Escherichia coli (ESBL-producing) | Amikacin (B45834) | 10 | 100% of strains | [4] |
| Escherichia coli (ESBL-producing) | Imipenem | 10 | 70% of strains | [4] |
| Streptococcus pneumoniae (penicillin-resistant) | Ceftriaxone | 2 | FICI = 0.25 | [5] |
Time-Kill Assay Results
Time-kill assays assess the rate and extent of bacterial killing by antimicrobial agents over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
| Bacterial Species | Combination Antibiotic | Number of Strains Tested | Synergy Observed | Reference |
| Pseudomonas aeruginosa | Meropenem | 12 | Synergy in 11 of 12 strains | [3] |
| Pseudomonas aeruginosa | Ceftazidime | 12 | Synergy in 9 of 12 strains | [3] |
| Pseudomonas aeruginosa | Piperacillin/Tazobactam | - | Synergistic killing and resistance suppression | |
| Escherichia coli (ESBL-producing) | Amikacin | - | Synergy observed | [4] |
| Escherichia coli (ESBL-producing) | Ceftazidime | - | Synergy observed | [4] |
| Escherichia coli (ESBL-producing) | Imipenem | - | Synergy observed | [4] |
| Escherichia coli (ESBL-producing) | Piperacillin/Tazobactam | - | Synergy observed | [4] |
| Streptococcus pneumoniae (penicillin-resistant) | Ceftriaxone | 2 | Synergy observed over 8 hours | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro synergy testing experiments are provided below.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[6][7][8]
1. Preparation of Materials:
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Antibiotic Stock Solutions: Prepare stock solutions of levofloxacin and the second antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
2. Assay Setup:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Create serial twofold dilutions of levofloxacin horizontally across the plate.
-
Create serial twofold dilutions of the second antibiotic vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Include control wells with each antibiotic alone to determine their individual MICs.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are also essential.
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth.
-
Calculate the FICI for each combination by summing the individual FICs.
-
The lowest FICI value is reported as the result for the combination.
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[9][10][11][12]
1. Preparation of Materials:
-
Culture Tubes/Flasks: Sterile tubes or flasks containing the appropriate growth medium.
-
Antibiotic Solutions: Prepare antibiotic solutions at desired concentrations (often at sub-MIC, MIC, or supra-MIC levels).
-
Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
2. Assay Setup:
-
Set up tubes/flasks for each condition:
-
Growth control (no antibiotic)
-
Levofloxacin alone
-
Second antibiotic alone
-
Levofloxacin in combination with the second antibiotic
-
-
Inoculate each tube/flask with the bacterial suspension.
3. Sampling and Viable Counts:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.
-
Perform serial dilutions of the aliquots in a suitable diluent (e.g., sterile saline or PBS).
-
Plate the dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar) and incubate at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Indifference is defined as a < 2-log10 but > 1-log10 change in CFU/mL.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualization
The following diagrams illustrate the workflows for the checkerboard and time-kill synergy assays.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. In vitro and in vivo synergy of levofloxacin or amikacin both in combination with ceftazidime against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ceftriaxone acts synergistically with levofloxacin in experimental meningitis and reduces levofloxacin-induced resistance in penicillin-resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. journals.asm.org [journals.asm.org]
Levofloxacin as a Reference Standard in HPLC Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the reference standards used. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods validating levofloxacin (B1675101) as a reliable reference standard for quantitative analysis. The following sections present supporting experimental data, detailed protocols, and comparisons with alternative analytical techniques.
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in pharmaceutical formulations.[1] Its accurate quantification is crucial for ensuring dosage form quality and therapeutic efficacy. HPLC stands out as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2]
Performance Comparison of Analytical Methods
While HPLC is a cornerstone for levofloxacin analysis, other methods have also been employed. The following table summarizes the quantitative performance of various analytical techniques, highlighting the competitive performance of HPLC.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy/Recovery (%) |
| HPLC | 0.019 mg/mL - 0.63 ng/mL[3] | 2.11 ng/mL[3] | 2.5-500 ng/mL[3] | >98%[3] |
| 0.5 µg/ml[4] | 1.5 µg/ml[4] | 20-140 µg/ml[4] | - | |
| UV-Vis Spectrophotometry | 0.087 µg/mL[3] | 0.164 µg/mL[3] | 2-12 µg/mL[3] | 99.92-100.33%[3] |
| 1.0 µg/mL[5] | - | 1.0–12.0 μg/mL[5] | 99.00–100.07%[5] | |
| LC-MS/MS | - | 0.1 µg/mL[3] | 0.1-10.0 µg/mL[3] | - |
| Spectrofluorimetry | - | - | - | - |
Validated HPLC Methods for Levofloxacin Analysis: A Head-to-Head Comparison
The reliability of levofloxacin as a reference standard is demonstrated through its consistent performance across various validated HPLC methods. The table below compares key validation parameters from different studies, showcasing the robustness of HPLC for levofloxacin quantification.
| Method ID | Analyte Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) |
| Method 1 | Injection | 99.0 - 99.9[6] | < 2.0[6] | Not Specified |
| Method 2 | Tablets | Not Specified | < 2.0 (System & Method)[6] | 0.9993[6] |
| Method 3 | Plasma | 97.24 - 101.70[6] | < 5.0 (Intra-day & Inter-day)[6] | Not Specified |
| Method 4 | Liquid Pharma. Prep. | Not Specified | < 0.25[6] | Not Specified |
| Method 5 | Rabbit Aqueous Humour | 98.24 - 100.04 (Intra-day)[6] | ≤ 5.50[6] | 0.99984[6] |
| Method 6 | Bulk and Marketed Dosage | 99.3-100.3[7] | - | 0.995[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying analytical results. The following are protocols for validated HPLC methods used in the analysis of levofloxacin.
Method A: Reversed-Phase HPLC for Levofloxacin Tablets[4]
-
Chromatographic System: Adept CECIL system with a UV-Visible detector.
-
Column: Hyperclone 5 μm BDS C8 (150 × 4.6 mm).[4]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.15 mL Trifluoroacetic acid per liter.[4]
-
0.0 - 3 min, 15% - 25% A
-
3.0 - 5.0 min, 25% - 35% A
-
5.0 - 7.0 min, 35% - 45% A
-
7.0 - 10.0 min, 45% - 35% A
-
10.0 - 12.0 min, 35% - 25% A
-
12.0 - 15.0 min, 25% - 15% A
-
-
Flow Rate: 0.5 ml/min.[4]
-
Detection: 295 nm.[4]
-
Injection Volume: 10 μL.[4]
-
Run Time: 15 minutes.[4]
Method B: Isocratic HPLC for Levofloxacin in Liquid Pharmaceutical Preparations[2]
-
Chromatographic System: Agilent 1260 Infinity HPLC.[2]
-
Column: C18 reversed-phase column (150 × 3.9 mm, 5 μm).[2]
-
Mobile Phase: Isocratic mobile phase, details not specified.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 275 nm.[2]
-
Column Temperature: 40°C.[2]
-
Run Time: 25 minutes.[2]
Method C: HPLC for Levofloxacin in Bulk and Marketed Dosage Forms[7]
-
Chromatographic System: Agilent 1220 Infinity LC.[7]
-
Column: C18 Symmetry (150 x 4.6mm, 5μm).[7]
-
Mobile Phase: Phosphate Buffer pH 2.8 : Acetonitrile (35:65 v/v).[7]
-
Flow Rate: 1.0ml/min.[7]
-
Detection: 284nm.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of validating levofloxacin as a reference standard and a typical experimental workflow for its analysis.
Conclusion
The presented data from multiple validated HPLC methods strongly supports the use of levofloxacin as a reference standard for quantitative analysis. The consistent performance across different matrices and chromatographic conditions, as evidenced by high accuracy, precision, and linearity, underscores its reliability. While other analytical techniques are available, HPLC offers a superior combination of sensitivity, specificity, and resolution, making it the method of choice for the quality control of levofloxacin in pharmaceutical products. The provided experimental protocols offer a solid foundation for researchers to implement robust analytical procedures for levofloxacin quantification.
References
- 1. jbino.com [jbino.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
A Comparative Analysis of the Phototoxicity of Levofloxacin and Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a widely prescribed class of broad-spectrum antibiotics highly effective against a range of bacterial infections. However, a notable adverse effect associated with some members of this class is phototoxicity, a light-induced chemical reaction that can lead to skin damage. This guide provides a comprehensive comparison of the phototoxic potential of Levofloxacin with other commonly used quinolones, supported by experimental data, detailed methodologies, and mechanistic insights to inform preclinical safety assessments and clinical practice.
The phototoxic potential of fluoroquinolones is largely dictated by their chemical structure, particularly the substituent at the C-8 position of the quinolone ring.[1][2] Quinolones with a halogen at this position, such as lomefloxacin (B1199960) and sparfloxacin, are associated with a higher risk of phototoxicity. Conversely, those with a methoxy (B1213986) group, like moxifloxacin, or a hydrogen atom, are generally less phototoxic.[1][2] Levofloxacin, the L-isomer of ofloxacin (B1677185), is consistently ranked as having a low to mild phototoxic potential.[3]
Quantitative Comparison of Phototoxicity
The phototoxic potential of various quinolones has been evaluated using both in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Phototoxicity of Fluoroquinolones
| Fluoroquinolone | Cell Line | Assay | Endpoint | Value | Phototoxicity Classification | Reference |
| Levofloxacin | SIRC (Rabbit Corneal) | 3T3 NRU PT | MPE | 0.293 | Phototoxic | [2] |
| Ciprofloxacin | SIRC (Rabbit Corneal) | 3T3 NRU PT | MPE | 0.326 | Phototoxic | [2] |
| Lomefloxacin | SIRC (Rabbit Corneal) | 3T3 NRU PT | MPE | 0.332 | Phototoxic | [2] |
| Norfloxacin | SIRC (Rabbit Corneal) | 3T3 NRU PT | MPE | 0.177 | Phototoxic | [2] |
| Gatifloxacin | Balb/c 3T3 | 3T3 NRU PT | PIF | 2.85 | Mildly/Probably Phototoxic | [1] |
| Sparfloxacin | Balb/c 3T3 | 3T3 NRU PT | PIF | 28.5 | Phototoxic | [1] |
*MPE (Mean Photo Effect) and PIF (Photo-Irritation Factor) are calculated based on the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT). A PIF value > 5 or an MPE value > 0.15 is generally considered indicative of phototoxic potential.[1][2]
Table 2: In Vivo Phototoxicity of Fluoroquinolones in a Mouse Model
| Fluoroquinolone | Dose (mg/kg) | Phototoxicity Score (Ear Redness) at 48h | Phototoxicity Classification | Reference |
| Levofloxacin | 40 | Mild Erythema | Mild | [4] |
| Ciprofloxacin | 40 | Mild Erythema | Mild | [4] |
| Norfloxacin | 40 | Mild Erythema | Mild | [4] |
| Lomefloxacin | 40 | Severe Erythema and Edema (Score: 3.0) | Severe | [4] |
| Sparfloxacin | 40 | Severe Erythema and Edema (Score: 3.0) | Severe | [4] |
| Fleroxacin | 40 | Severe Erythema and Edema (Score: 3.0) | Severe | [4] |
| Clinafloxacin | 40 | Severe Erythema and Edema (Score: 3.0) | Severe | [4] |
| Gatifloxacin | 40 | No Phototoxicity | Non-phototoxic | [4] |
| Moxifloxacin | 40 | No Phototoxicity | Non-phototoxic | [4] |
| Tosufloxacin | 40 | Moderate Erythema | Moderate | [4] |
*The phototoxicity score is based on a scale where 0 = normal, 1 = mild erythema, 2 = moderate erythema, and 3 = severe erythema and edema.[4]
Experimental Protocols
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This assay is a standardized in vitro method to assess the photocytotoxic potential of a test substance.[5][6]
Principle: The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar UVA light. Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye, neutral red, by Balb/c 3T3 mouse fibroblasts.
Methodology:
-
Cell Culture: Balb/c 3T3 cells are seeded in 96-well plates and cultured to form a monolayer.
-
Pre-incubation: Two plates per test substance are pre-incubated with eight different concentrations of the substance for one hour.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (typically 5 J/cm²), while the other plate is kept in the dark as a control.
-
Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.
-
Neutral Red Uptake: Cell viability is determined by measuring the uptake of neutral red dye.
-
Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). Alternatively, the Mean Photo Effect (MPE) can be calculated.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the generation of ROS within cells upon exposure to a test substance and light. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method.[1][7][8]
Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured to an appropriate density.
-
Loading with DCFH-DA: Cells are washed and incubated with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.
-
Treatment: The DCFH-DA solution is removed, and cells are washed. The cells are then treated with various concentrations of the quinolone.
-
Irradiation: The treated cells are exposed to a controlled dose of UVA light. A parallel set of cells is kept in the dark.
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: The fluorescence intensity in the treated and irradiated groups is compared to the control groups to determine the extent of ROS production.
Signaling Pathway of Quinolone-Induced Phototoxicity
The phototoxicity of fluoroquinolones is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation. This oxidative stress triggers a cascade of cellular events leading to apoptosis.[5][9]
Upon UVA irradiation, the quinolone molecule absorbs photons and transitions to an excited state. This excited molecule can then react with molecular oxygen to produce ROS, such as singlet oxygen and superoxide (B77818) anions.[5] The excessive production of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA. This damage can cause destabilization of lysosomal and mitochondrial membranes.[5]
Mitochondrial damage can lead to the release of pro-apoptotic factors, initiating the intrinsic apoptotic pathway. DNA damage activates the p53 tumor suppressor protein, which in turn upregulates the expression of p21, a cell cycle inhibitor, and Bax, a pro-apoptotic protein.[5] The activation of MAP kinases, such as JNK and p38, by ROS also contributes to the apoptotic signaling.[10][11] Ultimately, these pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5]
Conclusion
The available experimental data consistently demonstrate that Levofloxacin possesses a low to mild phototoxic potential compared to other fluoroquinolones, particularly those with a halogen substituent at the C-8 position. This lower risk is an important consideration in the safety assessment of new fluoroquinolone candidates and in the clinical selection of antibiotics. The methodologies and mechanistic insights provided in this guide offer a framework for the continued evaluation of drug-induced phototoxicity.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration | PLOS Genetics [journals.plos.org]
- 11. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levofloxacin and Ciprofloxacin Efficacy in Skin Infection Models
In the landscape of antibacterial therapeutics for skin and soft tissue infections (SSTIs), fluoroquinolones have long been a cornerstone of treatment. Among them, levofloxacin (B1675101) and ciprofloxacin (B1669076) are two of the most widely utilized agents. This guide provides a comprehensive comparison of their efficacy, drawing upon data from both clinical trials and preclinical animal models to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Quantitative Overview
Data from multiple studies, including a significant multicenter, randomized, open-label trial, have demonstrated the comparable clinical efficacy of levofloxacin and ciprofloxacin in the treatment of uncomplicated skin and skin structure infections.[1][2][3] While clinical success rates are similar, some studies suggest a potential advantage for levofloxacin in terms of microbiological eradication, particularly against Staphylococcus aureus.[2][3][4]
A key preclinical study utilizing a rabbit abscess model infected with S. aureus provided further insights into their relative in vivo potency. This research indicated that levofloxacin was significantly more efficacious than ciprofloxacin in reducing the bacterial load within the abscesses.[5]
| Parameter | Levofloxacin | Ciprofloxacin | Study Type | Key Findings | References |
| Clinical Success Rate (Cured + Improved) | 98% | 94% | Multicenter, Randomized, Open-Label Trial (uncomplicated SSTIs) | No statistically significant difference between the two agents.[1][2] | [1][2] |
| Overall Microbiological Eradication Rate (by patient) | 98% | 89% | Multicenter, Randomized, Open-Label Trial (uncomplicated SSTIs) | Levofloxacin showed a higher eradication rate.[1][2] | [1][2] |
| Staphylococcus aureus Eradication Rate | 100% | 87% | Multicenter, Randomized, Open-Label Trial (uncomplicated SSTIs) | Levofloxacin demonstrated complete eradication in this study.[2][4] | [2][4] |
| Streptococcus pyogenes Eradication Rate | 94% | 92% | Multicenter, Randomized, Double-Blind Trial (uncomplicated SSTIs) | Similar eradication rates for both drugs.[6] | [6] |
| Bacterial Load Reduction (log10 CFU/ml) | > 6-log10 decrease (at 45 and 90 mg/kg) | 4-5 log10 decrease (at 90 mg/kg twice daily) | Rabbit Abscess Model (S. aureus) | Levofloxacin was significantly more efficacious than ciprofloxacin.[5] | [5] |
Mechanism of Action: Targeting Bacterial DNA Replication
Both levofloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action.[7] They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[7] By interfering with these processes, levofloxacin and ciprofloxacin effectively halt bacterial proliferation.[7] Levofloxacin generally exhibits greater activity against Gram-positive bacteria, such as Staphylococcus aureus, while ciprofloxacin is often more potent against Gram-negative bacteria.[7][8]
Experimental Protocols: A Synthesized Approach
The following outlines a generalized experimental workflow for assessing the efficacy of antimicrobial agents in a skin infection model, synthesized from methodologies reported in various studies.[5][9][10]
1. Animal Model and Acclimatization:
-
Species: New Zealand white rabbits or specific strains of mice are commonly used.[5][10]
-
Acclimatization: Animals are housed in a controlled environment for a set period (e.g., one week) to adapt to laboratory conditions before the experiment.
2. Induction of Skin Infection:
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent.
-
Site Preparation: The dorsal area is shaved, and the skin is disinfected.
-
Infection Induction: A subcutaneous abscess can be created by implanting a sterile object, such as a wiffle ball, followed by inoculation with a known concentration of bacteria (e.g., Staphylococcus aureus ATCC 29213) after a recovery period.[5] Alternatively, a dermal infection can be induced by intradermal injection of the bacterial suspension.
3. Treatment Regimen:
-
Post-Infection Period: A defined period is allowed to pass after bacterial inoculation to establish the infection before treatment begins (e.g., 8 days for the rabbit abscess model).[5]
-
Drug Administration: Levofloxacin and ciprofloxacin are administered orally or via an appropriate route at predetermined doses and frequencies. A control group receives a placebo.
4. Efficacy Assessment:
-
Bacterial Load Quantification: At specified time points during and after the treatment period, animals are euthanized. The infected tissue or abscess fluid is aseptically collected, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of fluid.
-
Wound Healing Assessment: For dermal infection models, the wound area can be measured over time, and tissue samples can be collected for histological analysis to assess inflammation, re-epithelialization, and collagen deposition.
5. Data Analysis:
-
The mean bacterial load (log10 CFU) for each treatment group is compared to the control group.
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to determine the significance of the observed differences between treatment groups.
Conclusion
Both levofloxacin and ciprofloxacin are effective therapeutic options for skin and soft tissue infections. Clinical data suggest comparable success rates in uncomplicated cases, although levofloxacin may offer an advantage in microbiological eradication, particularly against S. aureus. Preclinical models, such as the rabbit abscess model, further support the potent in vivo activity of levofloxacin. The choice between these two agents may be guided by the specific pathogen, local resistance patterns, and the clinical context of the infection. The experimental framework provided offers a robust starting point for further preclinical investigations into the efficacy of these and other novel antimicrobial agents.
References
- 1. Skin and skin structure infections: treatment with newer generation fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter, randomized study comparing levofloxacin and ciprofloxacin for uncomplicated skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter, Randomized Study Comparing Levofloxacin and Ciprofloxacin for Uncomplicated Skin and Skin Structure Infections | Semantic Scholar [semanticscholar.org]
- 4. droracle.ai [droracle.ai]
- 5. journals.asm.org [journals.asm.org]
- 6. A multicentre, double-blind, randomised study comparing the efficacy and safety of oral levofloxacin versus ciprofloxacin in the treatment of uncomplicated skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levofloxacin vs Ciprofloxacin | Power [withpower.com]
- 8. Levofloxacin - Wikipedia [en.wikipedia.org]
- 9. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Levofloxacin Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of active pharmaceutical ingredients such as Levofloxacin hydrochloride is paramount. Adherence to strict safety protocols is essential to mitigate risks of exposure and ensure a secure research environment. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for the safe management of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a combination of engineering controls and personal protective equipment is crucial to minimize exposure. All operations involving the solid form of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood or a similar ventilated enclosure, to control airborne particles.[1][2][3]
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific tasks being performed.[1] The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Recommendation |
| Eye and Face Protection | Wear safety glasses with side shields, chemical splash goggles, or a full face shield.[1][4][5] An emergency eye wash station should be readily accessible.[1][2] |
| Hand Protection | Wear nitrile or other impervious gloves.[1][5] If the material is dissolved in an organic solvent, select gloves that offer protection against that specific solvent.[1] It is recommended to change gloves frequently, and always inspect them for any signs of degradation or puncture before use.[3] |
| Body Protection | A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2][6] |
| Respiratory Protection | Generally not required for standard laboratory operations when adequate engineering controls are in use.[1] However, for spill cleanup or situations with a high potential for dust generation, a tight-fitting full-face respirator with HEPA filters or a NIOSH-approved particulate respirator (e.g., N95) is necessary.[1][3] |
Procedural Guidance for Safe Handling
Preparation and Weighing:
-
Before beginning any work, ensure the fume hood is functioning correctly.
-
Don all required PPE: lab coat, safety glasses or goggles, and chemically resistant gloves.[3]
-
To minimize the risk of inhaling dust, perform all weighing of this compound powder on an analytical balance located inside the fume hood.[3]
Dissolution:
-
Use a spatula to carefully transfer the weighed powder into a volumetric flask.[3]
-
If using a magnetic stirrer, place the stir bar in the flask before adding the powder.[3]
-
Slowly add the desired solvent to the flask.[3]
-
Continue to stir the solution until the powder is completely dissolved.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids to ensure thorough rinsing.[2][4] Seek prompt medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and rinse the affected skin area with plenty of soap and water.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Call a poison control center or physician immediately.[1]
Spill Cleanup:
-
Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][4]
-
Don the appropriate PPE, including respiratory protection for significant spills of the powder.[1]
-
Avoid generating dust during the cleanup process.[1]
-
For solid spills, carefully sweep or vacuum the material and collect it in a suitable, labeled container for disposal.[1]
-
Thoroughly clean the surface with a suitable detergent or solvent to remove any residual contamination.[1]
Disposal Plan
Improper disposal of this compound can lead to environmental contamination. All waste containing this compound, including the pure substance, solutions, and contaminated materials like PPE, should be treated as hazardous waste.[7]
Step-by-Step Disposal:
-
Segregation: Collect all this compound waste separately from other waste streams.[7][8]
-
Containment:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound."[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7][8] Do not discharge into drains or the environment.[1][4]
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
